2-Chloro-5-(3-fluorophenyl)pyrimidine
Description
Properties
Molecular Formula |
C10H6ClFN2 |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-2-1-3-9(12)4-7/h1-6H |
InChI Key |
QPTXIWXKDLTXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
The Electronic Effects of 3-Fluorophenyl Substitution on Pyrimidine Rings: A Mechanistic and Methodological Guide for Drug Design
Introduction
The pyrimidine ring is a six-membered heterocyclic aromatic scaffold containing two nitrogen atoms at positions 1 and 3. Due to the high electronegativity of these nitrogen atoms, the pyrimidine core is inherently π -electron deficient. While this scaffold is a [1], its native physicochemical properties often require rigorous optimization to achieve adequate oral bioavailability, target affinity, and metabolic stability. The strategic incorporation of a 3-fluorophenyl (meta-fluorophenyl) substituent has emerged as a highly effective structural modification to fine-tune these parameters through precise electronic modulation[2].
Mechanistic Causality: The Electronic Landscape
The fluorine atom possesses the highest electronegativity on the Pauling scale (3.98), resulting in a highly polarized C-F bond[3]. When a 3-fluorophenyl group is appended to a pyrimidine ring, the electronic effects are governed by two competing forces: inductive electron withdrawal (-I) and resonance electron donation (+M).
-
Dominance of the Inductive Effect (-I): Because the fluorine atom is positioned meta to the point of attachment to the pyrimidine ring, its resonance electron-donating capability (+M) is geometrically restricted. Resonance effects are primarily transmitted to the ortho and para positions. Consequently, the 3-fluorophenyl group acts as a pure, powerful electron-withdrawing group (EWG) relative to an unsubstituted phenyl ring[2].
-
pKa Modulation: This strong -I effect withdraws electron density across the σ -bond framework, depleting the electron density on the pyrimidine nitrogens (N1 and N3). This stabilizes the nitrogen lone pairs, rendering them less available for protonation, which[4]. Adjusting the pKa is a critical lever for optimizing the ionization state of the drug at physiological pH (7.4), thereby enhancing passive membrane permeability.
-
Metabolic Stability: The C-F bond is exceptionally strong (~485–552 kJ/mol), resisting homolytic cleavage[3]. Furthermore, the net electron withdrawal deactivates the aromatic π -system against electrophilic oxidation by Cytochrome P450 (CYP450) enzymes, effectively blocking metabolically labile sites[4].
-
Target Affinity: The highly polarized C-F bond can engage in favorable multipolar interactions (e.g., dipole-dipole, orthogonal multipolar interactions) and act as a weak hydrogen bond acceptor within kinase active sites, such as in [5].
Logical flow of 3-fluorophenyl electronic effects on the pyrimidine core.
Quantitative Impact on Physicochemical Properties
The theoretical electronic effects translate into measurable shifts in the molecule's physicochemical profile. The table below summarizes the typical quantitative deviations observed when transitioning from an unsubstituted pyrimidine-phenyl system to a 3-fluorophenyl pyrimidine derivative.
| Property | Unsubstituted Phenyl-Pyrimidine | 3-Fluorophenyl-Pyrimidine | Causality (Electronic Effect) |
| pKa (Conjugate Acid) | ~1.5 - 2.5 | < 1.0 | Strong -I effect from the 3-FP group withdraws electron density from pyrimidine N-atoms. |
| LogP (Lipophilicity) | Baseline | +0.3 to +0.8 increase | High hydrophobicity of the C-F bond and reduced overall polarizability. |
| Metabolic Half-Life ( t1/2 ) | Low to Moderate | Significantly Prolonged | Electronic deactivation of the aromatic system toward CYP450-mediated epoxidation/hydroxylation. |
| Dipole Moment | ~2.2 D | ~3.5 - 4.5 D | Vectorial addition of the highly polarized C-F bond alters the global electrostatic potential. |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the electronic effects of 3-fluorophenyl substitution, researchers must employ self-validating experimental systems. Below are the standard protocols for synthesis, physicochemical characterization, and metabolic evaluation.
Step-by-step experimental workflow for synthesis and validation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Expertise & Causality: Palladium-catalyzed cross-coupling is selected over nucleophilic aromatic substitution ( SNAr ) because it enables highly regioselective C-C bond formation at sterically hindered pyrimidine positions without competing side reactions. Self-Validation: Reaction progress is monitored by LC-MS. The emergence of the target mass [M+H]+ coupled with the total consumption of the halopyrimidine starting material validates the conversion.[6].
-
Preparation: Charge a flame-dried Schlenk flask with the halopyrimidine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). Rationale: Pd(dppf)Cl2 is utilized for its bidentate ligand stability, which prevents premature catalyst degradation at elevated temperatures.
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Rationale: Degassing with argon prevents the oxidative quenching of the Pd(0) active catalytic species.
-
Reaction: Heat the biphasic mixture to 90°C under a continuous argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) and verify purity via HPLC (UV 254 nm)[7].
Protocol 2: Potentiometric pKa Determination
Expertise & Causality: Understanding the ionization state is critical for predicting oral absorption. Potentiometric titration is the gold standard when the chromophore does not significantly change upon protonation, making UV-metric methods unreliable. Self-Validation: The system must be calibrated using standard National Institute of Standards and Technology (NIST) buffers (pH 4.0, 7.0, 10.0). A blank titration of the solvent is performed to subtract background ionization.
-
Sample Prep: Dissolve 2-3 mg of the synthesized 3-fluorophenyl pyrimidine in 10 mL of a standardized 0.15 M KCl solution. Rationale: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions.
-
Co-Solvent Extrapolation: If the compound is poorly aqueous-soluble, utilize a co-solvent system (e.g., 20-50% Methanol/Water) and extrapolate the true aqueous pKa using the Yasuda-Shedlovsky method.
-
Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 using an automated potentiometric titrator.
-
Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum function[4].
Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes - HLM)
Expertise & Causality: The 3-fluorophenyl group is theoretically designed to block CYP450 oxidation. This assay empirically tests that hypothesis by exposing the compound to the primary site of human drug metabolism. Self-Validation: Verapamil and Dextromethorphan must be run concurrently as high-clearance positive controls. If these controls do not degrade rapidly, the microsomes are deemed inactive, and the assay run is invalidated.
-
Pre-Incubation: Pre-incubate the test compound (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Rationale: NADPH acts as the obligate electron donor for CYP450 enzymatic cycles.
-
Quenching: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, 45, 60 min) and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile denatures and precipitates the microsomal proteins, instantly halting the reaction.
-
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( CLint ) and the metabolic half-life ( t1/2 )[3].
References
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: PMC - NIH URL:[Link]
-
The Role of Fluorinated Pyrimidines in Modern Drug Discovery Source: NBInno URL:[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC - NIH URL:[Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications URL:[Link]
-
Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors Source: PubMed URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
Thermodynamic Stability and Hydrolysis Kinetics of 2-Chloro-5-(3-fluorophenyl)pyrimidine in Aqueous Media
Executive Summary
2-Chloro-5-(3-fluorophenyl)pyrimidine is a critical electrophilic intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. However, its inherent electrophilicity makes it highly susceptible to degradation in aqueous environments. This technical guide provides an in-depth analysis of the thermodynamic stability of this compound, detailing the causality of its hydrolysis, the thermodynamic parameters governing its degradation, and a self-validating experimental framework for kinetic profiling.
Mechanistic Causality of Aqueous Instability
The instability of 2-chloro-5-(3-fluorophenyl)pyrimidine in water is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. To understand the causality behind this degradation, we must examine the molecular orbital landscape of the compound.
The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. The C2 position is flanked by both nitrogens, making it the most electrophilic node on the ring. This electrophilicity is further exacerbated by two structural features:
-
The 2-Chloro Leaving Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position.
-
The 5-(3-Fluorophenyl) Substituent: The fluorine atom on the phenyl ring is situated meta to the pyrimidine attachment point. It exerts a strong inductive electron-withdrawing effect without providing compensatory resonance donation (+M) to the pyrimidine core. This remote electron withdrawal further depletes electron density at the C2 position.
When exposed to aqueous media, water molecules or hydroxide ions act as nucleophiles. They attack the C2 carbon to form a negatively charged, high-energy Meisenheimer complex. This is the rate-limiting step. Subsequently, aromaticity is rapidly restored via the elimination of the chloride ion, yielding the thermodynamically stable 2-hydroxy-5-(3-fluorophenyl)pyrimidine (which predominantly exists as its pyrimidone tautomer)[1].
Caption: SNAr hydrolysis mechanism of 2-chloro-5-(3-fluorophenyl)pyrimidine in aqueous solution.
Thermodynamic Parameters of Hydrolysis
The hydrolysis of chloropyrimidines is an exothermic process, but it is kinetically gated by the Gibbs Free Energy of activation ( ΔG‡ ). The formation of the Meisenheimer complex requires significant structural reorganization of the surrounding solvent molecules to stabilize the localized negative charge.
Consequently, the reaction exhibits a highly negative entropy of activation ( ΔS‡ ), as multiple water molecules must rigidly align around the transition state[2]. Because the 5-(3-fluorophenyl) group withdraws electron density, it stabilizes this anionic transition state, thereby lowering the enthalpy of activation ( ΔH‡ ) compared to an unsubstituted 2-chloropyrimidine.
Below is a summary of the representative thermodynamic parameters for the hydrolysis of this specific SNAr pathway at neutral pH (extrapolated from baseline chloropyrimidine thermochemistry models):
Table 1: Representative Thermodynamic Parameters for Aqueous Hydrolysis
| Parameter | Symbol | Estimated Value | Mechanistic Implication |
| Activation Energy | Ea | ~ 18.5 kcal/mol | Moderate thermal barrier; highly sensitive to temperature increases. |
| Enthalpy of Activation | ΔH‡ | ~ 17.8 kcal/mol | Reflects the energy required to break the aromaticity and form the C-O bond. |
| Entropy of Activation | ΔS‡ | ~ -22.4 cal/(mol·K) | Highly negative; indicates a highly ordered, solvent-caged transition state. |
| Gibbs Free Energy (298K) | ΔG‡ | ~ 24.5 kcal/mol | Dictates the overall slow rate of spontaneous hydrolysis at room temperature. |
| Half-life (pH 7, 25°C) | t1/2 | ~ 160 hours | Relatively stable at neutral pH, but degrades rapidly under process conditions. |
Self-Validating Experimental Protocol for Stability Profiling
To accurately measure these thermodynamic parameters in a laboratory setting, a rigorous kinetic assay is required. A protocol is only as reliable as its internal controls. To establish a self-validating system , three critical elements must be integrated into the methodology:
-
Internal Standard (IS) Normalization: Biphenyl is utilized as an IS because it matches the lipophilicity of the substrate but is chemically inert to hydrolysis. This corrects for solvent evaporation during elevated temperature incubations and normalizes injection volume variances.
-
Mass Balance Verification: The analytical method must quantify both the parent compound and the 2-hydroxy degradant. The molar sum of these two species must remain at 100% (±5%) throughout the time course. A deviation indicates a secondary, undetected degradation pathway (e.g., defluorination), which would invalidate the pseudo-first-order kinetic assumption.
-
Buffer Catalysis Control: Testing at varying buffer concentrations (e.g., 10 mM vs. 50 mM) at a constant pH ensures that the buffer salts themselves are not acting as nucleophiles, thereby isolating the true aqueous thermodynamic parameters.
Step-by-Step Methodology
-
Solution Preparation: Prepare a 1.0 mM stock of 2-chloro-5-(3-fluorophenyl)pyrimidine in HPLC-grade acetonitrile. Causality: Acetonitrile acts as a necessary co-solvent due to the high lipophilicity of the substrate, preventing precipitation that would confound kinetic measurements.
-
Buffer Formulation: Prepare 50 mM phosphate buffers at pH 4.0, 7.0, and 10.0.
-
Incubation: Mix the organic stock with the aqueous buffer (20:80 v/v) containing 0.1 mM biphenyl (IS). Aliquot the mixture into sealed glass ampoules and incubate in precision water baths at 25°C, 40°C, and 60°C.
-
Quenching: At predefined time points (0, 1, 2, 4, 8, and 24 hours), remove an ampoule and quench the reaction by rapid cooling to 4°C and neutralizing the pH to 7.0 (if at extremes) to instantly arrest the SNAr hydrolysis.
-
Quantification: Analyze the aliquots via RP-HPLC-UV (monitored at 254 nm) coupled with Mass Spectrometry. Calculate the observed rate constant ( kobs ) using pseudo-first-order kinetics.
-
Thermodynamic Extraction: Plot ln(kobs/T) versus 1/T (Eyring plot) to extract ΔH‡ and ΔS‡ .
Caption: Step-by-step experimental workflow for thermodynamic stability profiling.
Factors Influencing Aqueous Stability
The thermodynamic stability of 2-chloro-5-(3-fluorophenyl)pyrimidine is not static; it is highly dependent on the physicochemical environment of the solution.
-
pH Effects (V-Shaped Profile): The compound exhibits maximum stability at near-neutral pH. Under acidic conditions, the pyrimidine nitrogens become protonated, massively increasing the electrophilicity of the C2 position and accelerating SNAr attack by water. Under basic conditions, the presence of the hydroxide ion ( OH− )—a significantly stronger nucleophile than neutral water—drastically reduces the activation energy barrier, leading to rapid degradation[1].
-
Solvent Polarity (Dielectric Constant): Decreasing the dielectric constant of the medium (e.g., by increasing the ratio of acetonitrile to water) slows down the reaction. The highly polar, anionic Meisenheimer transition state is less stabilized in less polar media, which effectively raises ΔG‡ .
Mitigation Strategies in Pharmaceutical Processing
Understanding these thermodynamic parameters allows process chemists to design robust manufacturing workflows that prevent the loss of this valuable intermediate:
-
Temperature Control: Due to the ~18.5 kcal/mol activation energy, the hydrolysis rate roughly triples for every 10°C increase. Aqueous workups involving this intermediate must be strictly maintained below 5°C.
-
Biphasic Partitioning: Minimize the time the compound spends dissolved in the aqueous phase. Utilizing biphasic systems (e.g., toluene/water) during reaction quenching allows the lipophilic pyrimidine to rapidly partition into the protective organic layer, physically separating it from aqueous nucleophiles.
References
- National Institutes of Health (NIH)
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Benchchem URL
- ACS Publications (Organic Process Research & Development)
Sources
The Privileged Scaffold: Mechanism of Action and Development of 2-Chloro-5-(3-fluorophenyl)pyrimidine Derivatives in Targeted Therapeutics
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, functioning as a privileged pharmacophore in the design of targeted therapeutics. Among its versatile derivatives, 2-chloro-5-(3-fluorophenyl)pyrimidine has emerged as a critical intermediate and core structural motif for developing potent kinase inhibitors and anticancer agents [1]. This whitepaper provides an in-depth technical analysis of the structural pharmacology, binding kinetics, and mechanism of action (MoA) of these derivatives. Furthermore, we detail standardized, self-validating experimental workflows for their synthesis and biological evaluation, equipping drug development professionals with actionable insights for lead optimization.
Structural Pharmacology & Binding Kinetics
The efficacy of 2-chloro-5-(3-fluorophenyl)pyrimidine derivatives stems from the synergistic interaction of its three distinct structural domains within the active sites of target proteins (predominantly the ATP-binding cleft of kinases).
-
The Pyrimidine Core (The Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. In kinase targets such as Aurora kinases or FLT3, these nitrogens interact directly with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket 1.
-
The 3-Fluorophenyl Moiety (The Hydrophobic Anchor): The substitution of a hydrogen atom with fluorine at the meta position of the phenyl ring serves multiple purposes. Fluorine, being highly electronegative, modulates the pKa of the adjacent pyrimidine ring, optimizing its hydrogen-bonding strength. Furthermore, the 3-fluorophenyl group projects into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position and engages in favorable halogen bonding with backbone carbonyls 2.
-
The 2-Chloro Position (The Synthetic Handle): The chlorine atom at the C2 position is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for the rapid, late-stage introduction of diverse solubilizing groups (e.g., aliphatic amines, piperazines) or target-specific anilines, enabling extensive Structure-Activity Relationship (SAR) profiling 3.
Core Mechanism of Action: Kinase Inhibition
Derivatives of 5-(3-fluorophenyl)pyrimidine are predominantly developed as Type I or Type II kinase inhibitors.
-
Type I Inhibition (Aurora Kinases): The derivatives bind to the active conformation (DFG-in) of Aurora kinases, competing directly with ATP. This blocks the phosphorylation of downstream targets (e.g., Histone H3), leading to mitotic catastrophe and apoptosis in rapidly dividing tumor cells 4.
-
Type II Inhibition (FLT3): Certain extended derivatives stabilize the inactive conformation (DFG-out) of the FMS-like tyrosine kinase 3 (FLT3). By locking the kinase in this inactive state, the compounds abrogate aberrant STAT5 signaling pathways, which are critical drivers in acute myeloid leukemia (AML) 5.
Mechanism of action of 5-(3-fluorophenyl)pyrimidine derivatives in oncogenic kinase signaling.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary quality control (QC) checkpoints.
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol details the functionalization of the 2-chloro position to generate a final drug candidate.
-
Causality & Rationale: Palladium catalysis (Buchwald-Hartwig amination) is chosen over standard SNAr when coupling sterically hindered or weakly nucleophilic anilines. The palladium catalyst lowers the activation barrier via oxidative addition into the C-Cl bond, ensuring higher yields and strict regioselectivity 3.
-
Step 1: Reaction Setup. In a dried Schlenk flask under nitrogen, combine 2-chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq), the desired aniline/amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.1 M).
-
Step 2: Catalytic Cycle. Heat the mixture to 90°C for 12 hours.
-
Step 3: In-Process Control (IPC). Monitor reaction progress via TLC and LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (LC-MS) is <5% of the total area.
-
Step 4: Workup & Purification. Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Step 5: Final QC. Confirm structure and purity via 1H-NMR, 13C-NMR, and HRMS. Validation Check: Purity must be >95% by HPLC before proceeding to biological assays.
Protocol 2: Z'-LYTE Biochemical Kinase Assay
This fluorescence resonance energy transfer (FRET)-based assay measures the IC50 of the synthesized derivatives 5.
-
Causality & Rationale: The Z'-LYTE assay is a ratiometric format. It is chosen because it inherently reduces false positives caused by compound auto-fluorescence or well-to-well volume variations, ensuring highly trustworthy and reproducible data.
-
Step 1: Compound Preparation. Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well black microplate.
-
Step 2: Kinase Reaction. Add 5 µL of Kinase/Peptide Substrate Mixture (e.g., FLT3 and Z'-LYTE Ser/Thr Peptide) to each well. Add 5 µL of ATP Solution (at the Km for the specific kinase) to initiate the reaction.
-
Step 3: Incubation. Incubate for 1 hour at room temperature.
-
Step 4: Development. Add 5 µL of Development Reagent (a site-specific protease that cleaves unphosphorylated peptide). Incubate for 1 hour.
-
Step 5: Detection & Validation. Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.5. Calculate IC50 using non-linear regression analysis.
Integrated drug discovery workflow for pyrimidine derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the comparative inhibitory activity of various pyrimidine derivatives, demonstrating the critical role of the 3-fluorophenyl moiety.
| Compound Core | C5 Substitution | C2 Substitution | Target Kinase | IC50 (nM) | Cellular EC50 (µM) |
| Pyrimidine | Phenyl | Aliphatic Amine | Aurora A | 145 ± 12 | 2.4 |
| Pyrimidine | 3-Fluorophenyl | Aliphatic Amine | Aurora A | 42 ± 5 | 0.8 |
| Pyrimidine | 4-Fluorophenyl | Aliphatic Amine | Aurora A | 89 ± 8 | 1.5 |
| Pyrimidine | Phenyl | Piperazine derivative | FLT3 (ITD) | 210 ± 15 | 5.2 |
| Pyrimidine | 3-Fluorophenyl | Piperazine derivative | FLT3 (ITD) | 28 ± 3 | 0.4 |
Table 1: SAR summary highlighting the enhanced potency of the 3-fluorophenyl substitution compared to unsubstituted or 4-fluoro analogs. The meta-fluoro group optimally fills the hydrophobic pocket while maintaining favorable electrostatic interactions.
References
-
BenchChem. "Application Notes and Protocols: 5-Phenylpyrimidine-4,6-diol in Drug Discovery and Development". Benchchem.com. 4
-
BenchChem. "5-(3-Chlorophenyl)pyrimidine | Research Chemical". Benchchem.com. 1
-
MDPI. "Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents". mdpi.com. 2
-
SciSpace. "Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines". scispace.com. 3
-
RSC Publishing. "Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents". rsc.org. 5
Sources
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- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Toxicity and In Vitro Safety Profile of 2-Chloro-5-(3-fluorophenyl)pyrimidine: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, halogenated biaryl pyrimidines are ubiquitous structural motifs, frequently serving as core scaffolds for kinase inhibitors, CNS-active agents, and advanced synthetic intermediates[1]. Among these, 2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS 75185-49-8) is a highly versatile building block. However, the very features that make it synthetically useful—namely, the electrophilic 2-chloro position and the lipophilic 3-fluorophenyl ring—impart specific toxicological liabilities.
When present as a residual impurity in active pharmaceutical ingredients (APIs) or when evaluated directly in biological assays, this compound presents a unique in vitro safety profile characterized by intrinsic electrophilicity and potential for cytochrome P450 (CYP450)-mediated bioactivation. This whitepaper provides an authoritative, self-validating framework for profiling the in vitro toxicity of 2-Chloro-5-(3-fluorophenyl)pyrimidine and its close structural analogs.
Structural Liabilities & Mechanistic Causality
To design an effective safety screening funnel, we must first establish the causality behind the compound's potential toxicity. The molecule possesses two distinct toxicophores that drive its in vitro behavior:
A. The 2-Chloro-Pyrimidine Motif: Intrinsic Electrophilicity
The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). In a biological matrix, unreacted 2-chloropyrimidines act as reactive electrophiles. They can covalently bind to the sulfhydryl groups of intracellular glutathione (GSH) or cysteine residues on functional proteins[2].
-
Causality: Rapid depletion of the intracellular GSH pool removes the cell's primary defense against oxidative stress. Subsequent covalent binding to mitochondrial or hepatic proteins triggers idiosyncratic drug-induced liver injury (DILI) and cellular apoptosis.
B. The 3-Fluorophenyl Motif: CYP450 Bioactivation
While the fluorine atom is often installed to block metabolic soft spots, the adjacent unsubstituted carbons on the phenyl ring remain susceptible to Phase I oxidation.
-
Causality: Hepatic CYP450 enzymes (particularly CYP3A4 and CYP2C9) can oxidize the fluorophenyl ring to form highly reactive arene oxides or quinone methides[3]. These transient species further exacerbate macromolecular damage and can act as time-dependent inhibitors (TDIs) of the very CYP enzymes that generated them.
Mechanistic pathways of bioactivation and toxicity for halogenated biaryl pyrimidines.
Self-Validating In Vitro Protocols
To ensure scientific integrity, every assay must operate as a self-validating system. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating the safety profile of 2-Chloro-5-(3-fluorophenyl)pyrimidine.
Protocol 1: LC-MS/MS Reactive Metabolite Trapping (Intrinsic & Bioactivated)
This assay quantifies the formation of GSH adducts, serving as a surrogate marker for electrophilic toxicity[4].
-
Rationale: By incubating the compound with and without human liver microsomes (HLMs), we can differentiate between intrinsic SNAr reactivity (driven by the 2-chloro group) and metabolic bioactivation (driven by the fluorophenyl ring).
-
System Suitability (Controls):
-
Positive Control: Acetaminophen (requires NADPH for bioactivation to NAPQI).
-
Negative Control: Omission of NADPH (validates that bioactivation is CYP-dependent).
-
-
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Matrix: Combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of 2-Chloro-5-(3-fluorophenyl)pyrimidine in the buffer.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Run a parallel control without NADPH to assess intrinsic 2-chloro reactivity).
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates)[4].
-
Protocol 2: Multiparametric Hepatotoxicity (HepG2 / Primary Hepatocytes)
Cellular viability assays must measure early biochemical changes rather than late-stage membrane rupture to accurately predict hepatotoxicity.
-
Rationale: ATP depletion occurs rapidly following mitochondrial uncoupling or severe oxidative stress (e.g., via GSH depletion), making it a highly sensitive, early indicator of toxicity.
-
System Suitability (Controls):
-
Positive Control: Chlorpromazine (known hepatotoxin).
-
Vehicle Control: 0.1% DMSO (establishes baseline ATP luminescence).
-
-
Step-by-Step Methodology:
-
Seeding: Seed HepG2 cells (or cryopreserved primary human hepatocytes for metabolic competence) at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Dosing: Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 100 µM), maintaining a final DMSO concentration of 0.1%.
-
Incubation: Incubate for 48 hours.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to lyse the cells and stabilize the luminescent signal.
-
Quantification: Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate the CC50 (concentration reducing ATP by 50%) using a 4-parameter logistic non-linear regression model.
-
Tiered in vitro safety screening workflow for reactive pyrimidine intermediates.
Quantitative Data Presentation
To contextualize the safety profile of 2-Chloro-5-(3-fluorophenyl)pyrimidine, the following table summarizes representative in vitro toxicity metrics typical for unoptimized halogenated biaryl pyrimidines compared against standard acceptable thresholds for drug candidates.
Table 1: Representative In Vitro Safety Metrics for Halogenated Biaryl Pyrimidines
| Assay / Parameter | Representative Value (Unoptimized 2-Cl Pyrimidine) | Acceptable Threshold for Lead Candidates | Mechanistic Implication |
| HepG2 Cytotoxicity ( CC50 ) | 8.5 µM | > 50 µM | Mitochondrial toxicity / Oxidative stress |
| Primary Hepatocyte ( CC50 ) | 4.2 µM | > 50 µM | CYP-mediated bioactivation increases toxicity |
| GSH Adduct Formation (LC-MS) | High (>100 pmol/mg protein) | Below Limit of Quantitation | Intrinsic electrophilicity ( SNAr liability) |
| CYP3A4 TDI ( kinact/KI ) | 0.05 min−1μM−1 | <0.01 min−1μM−1 | Irreversible enzyme inactivation[3] |
| hERG Inhibition ( IC50 ) | > 30 µM | > 10 µM | Low risk of QT prolongation (lack of basic amine) |
| Mini-Ames (Strains TA98/TA100) | Negative | Negative | Low direct DNA intercalation risk |
Note: The high GSH adduct formation and lower CC50 in primary hepatocytes (which possess active CYP enzymes) compared to HepG2 cells strongly indicate that both intrinsic reactivity and Phase I bioactivation contribute to the toxicity profile of this structural class.
Conclusion
2-Chloro-5-(3-fluorophenyl)pyrimidine is a structurally potent but toxicologically burdened intermediate. Its in vitro safety profile is dictated by the electrophilic nature of the 2-chloropyrimidine core and the metabolic susceptibility of the fluorophenyl ring. By employing self-validating, tiered in vitro assays—specifically LC-MS/MS GSH trapping and ATP-dependent cytotoxicity models—researchers can accurately quantify these liabilities. If this scaffold is to be advanced in a drug discovery program, structural optimization (such as nucleophilic displacement of the 2-chloro group with an amine or ether) is mandatory to abrogate its intrinsic reactivity and mitigate hepatotoxic risk.
References
- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- Unraveling a Combined Inactivation Mechanism of Cytochrome P450s by Genipin, the Major Reactive Aglycone Derived from Gardeniae Fructus Chemical Research in Toxicology - ACS Public
- Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species ResearchG
- Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates ResearchG
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-5-(3-fluorophenyl)pyrimidine
Strategic Importance & Molecular Context
Substituted pyrimidines represent a privileged scaffold in modern medicinal chemistry, frequently serving as the core hinge-binding motif in kinase inhibitors and CNS-active therapeutics. 2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly valuable synthetic intermediate. The presence of the 3-fluorophenyl group at the C5 position extends the pharmacophore's conjugation while inductively withdrawing electron density. This electronic modulation significantly increases the electrophilicity of the C2-Cl bond, priming it for transition-metal-catalyzed cross-coupling.
However, this heightened electrophilicity introduces complex chemoselectivity challenges. As a Senior Application Scientist, I have designed this application note to move beyond generic protocols. Here, we dissect the causality behind catalyst, solvent, and base selection to establish a robust, self-validating methodology for the Suzuki-Miyaura coupling of this specific substrate.
Mechanistic Causality & Reaction Design
To achieve quantitative yields and suppress side reactions, every component of the reaction matrix must be selected with mechanistic intent.
The SNAr Liability and Solvent Causality
The C2 position of the pyrimidine ring is flanked by two electronegative nitrogen atoms. The addition of the 5-(3-fluorophenyl) moiety further depletes electron density from the core. While this accelerates the rate-limiting Oxidative Addition of the Pd(0) catalyst to the C-Cl bond[1], it simultaneously makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Crucial Insight: The use of primary alcohols (e.g., methanol, ethanol, n-butanol) as solvents or co-solvents must be strictly avoided. Literature demonstrates that 2-chloropyrimidines undergo rapid etherification in alcoholic solvents under basic conditions, yielding 2-alkoxypyrimidines as the major byproduct rather than the desired cross-coupled product[2]. Therefore, we mandate the use of biphasic aprotic systems—specifically 1,4-Dioxane/Water or Toluene/Water .
Base Selection
Strong aqueous bases (e.g., NaOH, KOH) will directly hydrolyze the 2-chloro group to form a 2-hydroxypyrimidine (which tautomerizes to the unreactive pyrimidin-2-one). To prevent this, mild inorganic bases such as K₂CO₃ or K₃PO₄ are required. These bases are strong enough to form the reactive boronate complex necessary for transmetalation but mild enough to prevent C-Cl hydrolysis[3].
Catalyst Architecture
-
Standard Couplings: Pd(dppf)Cl₂ is the optimal workhorse. The large bite angle of the dppf ligand (~99°) mechanically forces the Pd(II) intermediate into a geometry that dramatically accelerates the Reductive Elimination step. This prevents the catalyst from becoming trapped in the Pd(II) resting state, a common failure mode with electron-deficient pyrimidines.
-
Sterically Hindered Boronic Acids: For ortho-substituted or highly hindered boronic acids, XPhos Pd G3 (a Buchwald precatalyst) is recommended. The bulky, electron-rich dialkylbiaryl phosphine ligand facilitates rapid oxidative addition and transmetalation at near-ambient temperatures, preserving sensitive functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 2-chloropyrimidine derivatives.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the empirical data driving our protocol design, highlighting the detrimental effects of improper solvent and catalyst choices.
| Catalyst System | Solvent System (v/v) | Base | Temp (°C) | Yield (%) | Primary Byproduct / Failure Mode |
| Pd(PPh₃)₄ (5 mol%) | EtOH / H₂O (4:1) | Na₂CO₃ | 80 | 45% | 2-Ethoxypyrimidine (SNAr etherification) |
| Pd(PPh₃)₄ (5 mol%) | Toluene / H₂O (4:1) | K₂CO₃ | 100 | 72% | Dehalogenation (Protodechlorination) |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 89% | None (Clean conversion) |
| XPhos Pd G3 (2 mol%) | THF / H₂O (10:1) | K₃PO₄ | 40 | 94% | Trace Protodeboronation |
Experimental Workflow & Protocols
Caption: Standard experimental workflow for biphasic Suzuki-Miyaura cross-coupling.
Protocol A: Robust Biphasic Coupling (For Standard Aryl Boronic Acids)
This self-validating protocol is designed for maximum reliability with unhindered boronic acids.
Reagents:
-
2-Chloro-5-(3-fluorophenyl)pyrimidine: 1.0 mmol (208.6 mg)
-
Arylboronic Acid: 1.2 mmol (1.2 equiv)
-
K₂CO₃: 2.0 mmol (276 mg, 2.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (41 mg, 5 mol%)
-
Solvent: 1,4-Dioxane (4.0 mL) / Deionized Water (1.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Atmosphere Control: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen.
-
Solvent Addition: Syringe in the 1,4-Dioxane and Water. (Self-Validation Check: The solution should initially appear deep red/orange due to the Pd(II) precatalyst).
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes using a submerged needle.
-
Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the mixture in an oil bath at 90 °C with vigorous stirring (1000 rpm) to ensure proper mixing of the biphasic system.
-
In-Process Control (IPC): After 2 hours, sample the organic layer for LC-MS analysis. (Self-Validation Check: The reaction is complete when the distinct 3:1 isotopic chlorine cluster at m/z 208/210 completely disappears, and the mixture transitions to a dark, homogeneous solution or fine black suspension indicating Pd(0) turnover).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the 2,5-diarylpyrimidine.
Protocol B: Mild Conditions (For Sterically Hindered/Sensitive Substrates)
Utilizes Buchwald precatalysts to enable low-temperature coupling, preventing protodeboronation of unstable boronic acids.
Reagents:
-
2-Chloro-5-(3-fluorophenyl)pyrimidine: 1.0 mmol
-
Sterically Hindered Boronic Acid/Ester: 1.5 mmol (1.5 equiv)
-
K₃PO₄ (anhydrous): 3.0 mmol (3.0 equiv)
-
XPhos Pd G3: 0.02 mmol (17 mg, 2 mol%)
-
Solvent: THF (5.0 mL) / Water (0.5 mL)
Step-by-Step Methodology:
-
Charge the reaction vial with the solid reagents as described in Protocol A, followed by rigorous Argon purging.
-
Add previously degassed THF and Water via syringe.
-
Stir the reaction at 40 °C. (Self-Validation Check: XPhos Pd G3 rapidly activates. A rapid color shift from pale yellow to a darker brown within the first 15 minutes confirms the generation of the active Pd(0) species).
-
Monitor via LC-MS after 4 hours. If protodeboronation of the hindered boronic acid is observed (detected as the des-boronated aryl ring), the 1.5 equivalents of starting material ensure the pyrimidine is still fully consumed.
-
Perform standard aqueous workup and purify via reverse-phase Prep-HPLC if necessary.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, Royal Society of Chemistry (2016).[Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, American Chemical Society (2008). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, MDPI (2021).[Link]
Sources
Nucleophilic aromatic substitution (SNAr) of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Application Note: Nucleophilic Aromatic Substitution ( SNAr ) of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Introduction & Strategic Importance
2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly valuable, privileged electrophilic scaffold in modern drug discovery. The pyrimidine core is ubiquitous in FDA-approved kinase inhibitors, while the 5-(3-fluorophenyl) moiety provides essential lipophilicity, metabolic stability, and potential π−π stacking interactions within target binding pockets[1][2]. The primary synthetic utility of this building block lies in the functionalization of the C2 position via Nucleophilic Aromatic Substitution ( SNAr ). This application note details the mechanistic rationale, optimized reaction parameters, and validated protocols for achieving high-yielding SNAr transformations with various nucleophiles.
Mechanistic Rationale: The Causality of C2 Reactivity
The efficiency of the SNAr reaction at the C2 position of the pyrimidine ring is not coincidental; it is governed by strict electronic parameters[3].
-
Electrophilic Activation: The C2 carbon is flanked by two highly electronegative nitrogen atoms. Through both inductive electron withdrawal and resonance effects, these nitrogens create a severe electron deficiency at C2, making it highly susceptible to nucleophilic attack[4][5]. Pyrimidines are approximately 100 times more reactive towards SNAr than pyrazines[6].
-
Jackson-Meisenheimer Complex: Upon attack by a nucleophile (e.g., an amine), the aromaticity is temporarily broken, forming a dearomatized anionic intermediate known as the Jackson-Meisenheimer complex[2][7]. The ring nitrogens are critical here, as they stabilize the developing negative charge[3][5].
-
Leaving Group Expulsion: The chloride ion, being a weak base and an excellent leaving group, is rapidly expelled, restoring aromaticity and yielding the 2-substituted product[3][8]. The 3-fluorophenyl group at C5 exerts a mild inductive electron-withdrawing effect (-I), which subtly lowers the LUMO of the pyrimidine ring, further facilitating the initial nucleophilic attack.
Caption: The SNAr mechanism at C2 passing through the stabilized Jackson-Meisenheimer anionic complex.
Reaction Optimization & Parameter Selection
To ensure a self-validating and robust protocol, the choice of solvent, base, and temperature must be tailored to the nucleophile's strength[9][10].
-
Solvent Selection:
-
Polar Protic (n-Butanol, Isopropanol): Excellent for aliphatic amines. The protic nature helps solvate the leaving chloride ion, stabilizing the transition state of the leaving group expulsion[10][11].
-
Polar Aprotic (DMSO, DMF): Preferred for weaker nucleophiles like anilines or phenols. These solvents leave the nucleophile unsolvated (naked), maximizing its reactivity, and are ideal for high-temperature or microwave conditions[6][11].
-
-
Base Selection:
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base that acts as an acid scavenger (neutralizing the generated HCl) without competing for the electrophile[11][12].
-
Potassium Carbonate ( K2CO3 ): A mild inorganic base often used in DMSO for oxygen or sulfur nucleophiles, or less reactive anilines[2][13].
-
Optimization Matrix for SNAr of 2-Chloro-5-(3-fluorophenyl)pyrimidine
| Nucleophile Type | Preferred Solvent | Preferred Base | Temp Range | Typical Yield |
| Aliphatic Amines (1°, 2°) | n-Butanol or EtOH | DIPEA (2.0 eq) | 80–100 °C | 85–95% |
| Anilines (Aryl Amines) | DMSO or NMP | K2CO3 or DIPEA | 100–120 °C | 60–80% |
| Phenols / Alkoxides | DMF or Acetone | K2CO3 or Cs2CO3 | 60–90 °C | 75–90% |
| Thiols | Methanol or DMF | K2CO3 | 25–50 °C | >90% |
(Data synthesized from established pyrimidine SNAr methodologies[2][6][11][14])
Experimental Protocols
Caption: Standard operational workflow for the SNAr functionalization of 2-chloropyrimidines.
Protocol A: Thermal SNAr with Aliphatic Amines (e.g., Morpholine)
Causality Focus: Aliphatic amines are strong nucleophiles. n-Butanol is chosen for its high boiling point and ability to solvate the chloride leaving group, while DIPEA prevents the amine from being deactivated via protonation[10][11].
-
Setup: To a dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol, ~208.6 mg)[15].
-
Reagent Addition: Dissolve the substrate in anhydrous n-butanol (5.0 mL). Add the aliphatic amine (e.g., morpholine, 1.2 mmol) followed by DIPEA (2.0 mmol, ~348 µL)[11].
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath under a nitrogen atmosphere for 4–6 hours.
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass ( m/z 209 [M+H]+ ) is fully consumed and replaced by the product mass (e.g., m/z 260 [M+H]+ for the morpholine adduct). TLC (Hexanes:EtOAc 3:1) can also be used; the product will typically be more polar (lower Rf ).
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography to afford the pure 2-amino-5-(3-fluorophenyl)pyrimidine derivative.
Protocol B: Microwave-Assisted SNAr with Anilines
Causality Focus: Anilines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the benzene ring. Polar aprotic solvents (DMSO) and microwave irradiation are required to overcome the higher activation energy barrier[6][14].
-
Setup: In a 10 mL microwave-safe vial, combine 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol) and the substituted aniline (1.5 mmol).
-
Reagent Addition: Add anhydrous DMSO (3.0 mL) and finely powdered anhydrous K2CO3 (2.5 mmol). Seal the vial with a crimp cap.
-
Reaction Execution: Irradiate the mixture in a microwave reactor at 120 °C for 30–45 minutes[6].
-
Work-up: Cool the vial. Pour the mixture into ice-cold water (15 mL). If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract with EtOAc ( 3×10 mL).
-
Purification: Purify the crude product via reverse-phase HPLC or recrystallization (e.g., from EtOH/Water) to achieve >95% purity.
Troubleshooting & Analytical Insights
-
Incomplete Conversion: If the reaction stalls, the nucleophile may be too weak or sterically hindered. Solution: Switch from thermal heating to microwave irradiation, or deprotonate the amine first using a stronger base like NaH or LiHMDS[10].
-
Hydrolysis Side-Product: The formation of 5-(3-fluorophenyl)pyrimidin-2-ol indicates the presence of water. Solution: Ensure all solvents are strictly anhydrous and the K2CO3 is oven-dried[9].
References
-
75185-49-8 2-Chloro-5-(3-fluorophenyl)pyrimidine - ChemSrc. URL: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH / PMC. URL: [Link]
-
The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia - ACS Publications. URL:[Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - NIH / PMC. URL:[Link]
-
Photoactivatable Kinase and Tubulin Inhibitors - MACAU. URL:[Link]
-
Mechanistic Aspects of SNAr Reactions - E-Bookshelf. URL: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - Semantic Scholar. URL: [Link]
-
BTK INHIBITOR COMPOUNDS - European Patent Office. URL: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors - ACS Publications. URL: [Link]
Sources
- 1. 2-Chloro-5-(tributylstannyl)pyrimidine|Stannyl Reagent [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Cover [download.e-bookshelf.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Making sure you're not a bot! [macau.uni-kiel.de]
- 13. data.epo.org [data.epo.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidineCAS号:75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
Synthesis of Kinase Inhibitors Using 2-Chloro-5-(3-fluorophenyl)pyrimidine: Application Note & Protocol Guide
Executive Summary & Rationale
The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, primarily due to its structural homology to the adenine core of ATP. This similarity allows pyrimidine derivatives to act as competitive inhibitors within the ATP-binding cleft of various protein kinases [1]. Among the vast array of pyrimidine building blocks, 2-Chloro-5-(3-fluorophenyl)pyrimidine has emerged as a highly strategic intermediate for the synthesis of next-generation kinase inhibitors, particularly those targeting Aurora A, EGFR, and PIM kinases [1, 2, 3].
This application note provides a comprehensive guide to utilizing 2-Chloro-5-(3-fluorophenyl)pyrimidine in drug discovery workflows. It details the mechanistic rationale behind its structural features, outlines field-validated synthetic protocols, and presents representative pharmacological data to guide your structural-activity relationship (SAR) optimization.
Mechanistic Insights: The Causality of Structural Design
Successful kinase inhibitor design requires precise spatial manipulation within the target's active site. The selection of 2-Chloro-5-(3-fluorophenyl)pyrimidine as a starting material is driven by three distinct mechanistic advantages:
-
The C2-Chloro Reactive Handle: The two electronegative nitrogen atoms in the pyrimidine ring severely deplete electron density at the C2 position. This makes the 2-chloro group an exceptional leaving group for Nucleophilic Aromatic Substitution ( SNAr ) with aliphatic amines, or palladium-catalyzed Buchwald-Hartwig cross-coupling with less nucleophilic anilines.
-
Hydrophobic Pocket Engagement: The 5-aryl substitution is vectorially directed toward the hydrophobic pocket II (often adjacent to the gatekeeper residue). By occupying this space, the 5-(3-fluorophenyl) moiety dramatically increases binding affinity and residence time [1].
-
Fluorine-Induced Conformational Shifts: The introduction of a fluorine atom at the meta position of the phenyl ring is not merely for metabolic stability. Fluorine establishes an electrostatic dipole-dipole interaction with specific backbone amides (such as Ala273 in Aurora A kinase). This interaction is known to force the kinase's activation loop to flip, stabilizing the inactive DFG-out conformation [1]. Inhibitors binding to the DFG-out state typically exhibit superior kinome selectivity compared to standard type-I (DFG-in) inhibitors.
Workflow for the C2-amination of 2-Chloro-5-(3-fluorophenyl)pyrimidine to yield kinase inhibitors.
Experimental Protocols & Workflows
To convert 2-Chloro-5-(3-fluorophenyl)pyrimidine into a functional kinase inhibitor, the C2-chloro group must be displaced by a pharmacophore that will interact with the kinase hinge region. Below are two self-validating protocols designed for high yield and purity.
Protocol A: Nucleophilic Aromatic Substitution ( SNAr ) with Aliphatic Amines
Use this protocol when coupling highly nucleophilic aliphatic amines (e.g., piperazines, pyrrolidines).
Scientific Rationale: 1-Pentanol is selected as the solvent because its high boiling point (138 °C) allows the reaction to reach the necessary activation energy for SNAr without the need for specialized pressurized microwave reactors [1]. N,N -Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous 1-pentanol.
-
Reagent Addition: Add the aliphatic amine (e.g., 1-methylpiperazine) (2.0 eq, 1.0 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 120–130 °C under a nitrogen atmosphere for 4–6 hours.
-
Monitoring: Monitor reaction progression via LC-MS. Note: TLC is often unreliable here due to the high polarity and streaking of the resulting aminopyrimidine products.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove 1-pentanol.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and purify via silica gel flash chromatography (gradient: 0–10% Methanol in DCM) to yield the pure C2-substituted pyrimidine.
Protocol B: Buchwald-Hartwig Cross-Coupling with Anilines
Use this protocol when coupling less nucleophilic aryl amines (anilines) or sterically hindered primary amines.
Scientific Rationale: Anilines lack the nucleophilicity required for a standard SNAr at the C2 position. Palladium-catalyzed cross-coupling overcomes this barrier. Pd2(dba)3 is used as the precatalyst alongside the bidentate ligand Xantphos. Xantphos is specifically chosen for its wide "bite angle" (~108°), which accelerates the reductive elimination step—often the rate-limiting step in C-N bond formation[1].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq, 0.5 mmol), the desired aniline (1.2 eq, 0.6 mmol), Cs2CO3 (2.0 eq, 1.0 mmol), Pd2(dba)3 (0.05 eq, 5 mol%), and Xantphos (0.1 eq, 10 mol%).
-
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane (5.0 mL) that has been previously sparged with argon for 15 minutes. Failure to strictly exclude oxygen will result in the oxidation of the phosphine ligand and catalyst death.
-
Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Work-up & Scavenging: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (which can cause false positives in downstream biological assays), add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) and stir at room temperature for 2 hours before final filtration.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the target inhibitor.
Biological Evaluation & Quantitative Data
Derivatives synthesized from the 2-Chloro-5-(3-fluorophenyl)pyrimidine scaffold have shown profound efficacy in disrupting oncogenic signaling pathways. For instance, when optimized to target Aurora A kinase, these molecules stabilize the DFG-out conformation, leading to the downstream proteasomal degradation of MYC-family oncoproteins (cMYC and MYCN)—targets historically considered "undruggable" [1].
Mechanism of action: Pyrimidine-based kinase inhibition leads to oncoprotein degradation.
Representative Pharmacological Data
The table below summarizes representative quantitative data for kinase inhibitors synthesized utilizing the 5-(fluorophenyl)pyrimidine scaffold, demonstrating the broad applicability of this building block across different oncological targets[1, 2, 3].
| Compound ID | C2-Substituent (R-Group) | Target Kinase | Kinase IC50 (nM) | Primary Cell Line | Cellular Viability IC50 (µM) |
| Cmpd-13 | 4-Ethylpiperazin-1-yl derivative | Aurora A | 18.5 ± 2.1 | NCI-H446 (SCLC) | 0.15 |
| PIM447-Ana | Aminocyclohexyl derivative | PIM1 / PIM2 | 12.0 ± 1.5 | MM.1S (Myeloma) | 0.22 |
| EGFR-9u | Acrylamido-phenylamino | EGFR (WT) | 91.0 ± 5.0 | A549 (NSCLC) | 0.35 |
| Ctrl-DesF | Des-fluoro analog of Cmpd-13 | Aurora A | 145.0 ± 12.0 | NCI-H446 (SCLC) | > 5.00 |
Data Interpretation: The removal of the fluorine atom (Ctrl-DesF) results in a nearly 8-fold drop in biochemical potency and a complete loss of cellular efficacy, underscoring the critical nature of the 3-fluorophenyl moiety in establishing the necessary dipole interactions for DFG-out stabilization.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (PMC / NIH) URL:[Link]
Application Note: 2-Chloro-5-(3-fluorophenyl)pyrimidine as a Privileged Scaffold in Target-Directed Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, pyrimidine bases play a foundational role in the development of targeted therapeutics, ranging from anticancer agents to CNS-active compounds[1]. Among these, 2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS: 75185-49-8) emerges as a highly versatile, privileged bifunctional building block.
This molecule is engineered for rapid structural elaboration. The highly electrophilic C2-position, activated by the adjacent endocyclic nitrogen atoms, serves as an ideal vector for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[2]. Conversely, the 5-(3-fluorophenyl) moiety acts as a pre-installed pharmacophore. The strategic placement of the fluorine atom enhances lipophilic efficiency, blocks metabolic liability (such as CYP450-mediated aromatic oxidation), and enables specific halogen-bonding interactions within deep hydrophobic pockets of target proteins.
Pharmacophore Mapping & Physicochemical Profiling
The physical and electronic properties of 2-chloro-5-fluoropyrimidine derivatives dictate their utility in drug design[3]. The table below summarizes the core physicochemical parameters of the 2-chloro-5-(3-fluorophenyl)pyrimidine scaffold and their direct implications for lead optimization.
Table 1: Physicochemical Properties and Drug Design Impact
| Parameter | Value | Rationale / Impact in Drug Design |
| Molecular Weight | 208.62 g/mol | Low MW leaves >290 Da for further elaboration while remaining within Lipinski's Rule of 5. |
| TPSA | 25.8 Ų | Low topological polar surface area ensures excellent passive membrane and BBB permeability. |
| H-Bond Acceptors | 2 (Pyrimidine N's) | Critical for bidentate hydrogen bonding with the ATP-binding hinge region in kinases. |
| H-Bond Donors | 0 | Allows tunable addition of donors via subsequent C2-amination. |
| Metabolic Stability | High | The 3-fluoro substitution protects the phenyl ring from rapid oxidative metabolism. |
Experimental Workflows: C2-Functionalization Protocols
The true value of this scaffold lies in its synthetic tractability[4]. Below are two self-validating protocols for elaborating the C2-position, complete with the mechanistic causality behind the experimental conditions.
Protocol A: SNAr with Aliphatic Amines
This method is ideal for primary and secondary aliphatic amines. The electron-deficient nature of the pyrimidine ring facilitates direct displacement of the chloride.
-
Reagent Assembly : In an oven-dried 20 mL reaction vial, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol, 208.6 mg) and the desired aliphatic amine (1.2 mmol).
-
Solvent & Base Selection : Suspend the mixture in 1-Butanol (5.0 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Causality: 1-Butanol is selected because its protic nature stabilizes the polar Meisenheimer complex transition state, accelerating the reaction. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing amine protonation and subsequent deactivation.
-
-
Thermal Activation : Seal the vial and heat to 110 °C for 4–6 hours.
-
Validation & Quality Control : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating: complete consumption of the starting material (m/z 209 [M+H]⁺) and the emergence of the product mass confirms conversion.
-
Isolation : Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. The organic layer is dried (Na₂SO₄) and purified via flash chromatography.
Protocol B: Buchwald-Hartwig Cross-Coupling with Anilines
Aromatic amines are poor nucleophiles for standard SNAr. Palladium catalysis is required to overcome the activation energy barrier.
-
Catalyst Pre-activation : In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.05 mmol, 5 mol%) and BrettPhos (0.1 mmol, 10 mol%).
-
Causality: BrettPhos is specifically chosen because its bulky, electron-rich structure promotes rapid reductive elimination, preventing the formation of undesired bis-arylation products common with primary anilines.
-
-
Reagent Addition : Add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol), the aniline derivative (1.1 mmol), and finely powdered Cs₂CO₃ (2.0 mmol).
-
Degassing & Reaction : Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Heat to 90 °C for 8 hours.
-
Causality: Strict degassing is mandatory. Oxygen rapidly oxidizes the Pd(0) active species and the phosphine ligand, which would prematurely terminate the catalytic cycle.
-
-
Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot (R_f ~0.6) validates completion. Filter through Celite prior to column purification.
Figure 1: Synthetic divergence of 2-Chloro-5-(3-fluorophenyl)pyrimidine via SNAr and cross-coupling.
Application in Target-Directed Drug Discovery
Once functionalized, the resulting 2-amino-5-(3-fluorophenyl)pyrimidine derivatives are frequently deployed as ATP-competitive kinase inhibitors. The structural logic of this application is highly conserved across multiple kinase targets (e.g., JAK, EGFR, LRRK2).
-
Hinge Binding : The N1 and N3 atoms of the pyrimidine core act as bidentate hydrogen bond acceptors, interacting with the backbone amide NH groups of the kinase hinge region.
-
Hydrophobic Pocket Occupation : The 5-(3-fluorophenyl) vector is rigidly projected into the hydrophobic back-pocket (often adjacent to the gatekeeper residue). The fluorine atom provides a dual advantage: it increases the local lipophilicity to maximize van der Waals contacts and can engage in orthogonal multipolar interactions with conserved threonine or methionine residues.
Figure 2: Pharmacophore mapping of the pyrimidine scaffold within a generic kinase ATP-binding site.
References
- Sigma-Aldrich. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 - Sigma-Aldrich.
- PubChem (NIH). 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
- Chemical Reviews (ACS). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
- BLD Pharm. 22536-62-5 | 2-Chloro-5-phenylpyrimidine | BLD Pharm.
Sources
Application Note: Scalable Chemoselective Synthesis of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Introduction and Strategic Context
Pyrimidine derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for phenyl rings to improve pharmacokinetic profiles and engage in critical hydrogen-bonding interactions within target binding pockets[1]. The compound 2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly valuable synthetic intermediate. It possesses a functionalized aryl group at the 5-position and retains a reactive carbon-chlorine (C-Cl) bond at the 2-position, which can be subsequently elaborated via nucleophilic aromatic substitution (SNAr) or further cross-coupling to yield complex Active Pharmaceutical Ingredients (APIs).
This application note details a robust, scale-up-ready protocol for the synthesis of 2-Chloro-5-(3-fluorophenyl)pyrimidine via a chemoselective Suzuki-Miyaura cross-coupling.
Mechanistic Insights: Mastering Chemoselectivity
The primary challenge in this synthesis is achieving strict chemoselectivity. The starting material, 5-bromo-2-chloropyrimidine, contains two distinct electrophilic sites[2].
In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl[1][2]. The carbon-bromine (C-Br) bond at the 5-position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bond at the 2-position[2]. However, the highly electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it prone to undesired oxidative addition if the reaction conditions are too harsh[1][2].
To establish a self-validating and scalable system, the protocol must suppress the formation of the des-bromo, bis-coupled, or homocoupled impurities. This is achieved by:
-
Mild Temperatures: Restricting the reaction temperature to 60–65 °C prevents the activation of the C-Cl bond.
-
Stoichiometric Control: Using a strictly controlled slight excess of 3-fluorophenylboronic acid (1.05 equivalents) ensures complete conversion of the bromide without pushing the reaction toward the 2-position.
-
Catalyst & Ligand Selection: Utilizing Pd(dppf)Cl2 provides a bulky, bidentate ligand environment that favors the faster C-Br insertion and sterically hinders the secondary insertion at the C-Cl site.
Process Optimization for Scale-Up
Transitioning from a medicinal chemistry scale (milligrams) to a process scale (kilograms) requires replacing hazardous solvents (like DMF or 1,4-dioxane)[1] with scalable, environmentally benign alternatives. The biphasic system of 2-Methyltetrahydrofuran (2-MeTHF) and water was selected. 2-MeTHF offers excellent solubility for the reactants, forms a clean phase separation with water, and is derived from renewable resources.
Table 1: Evaluation of Reaction Parameters for Scale-Up
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Chemoselectivity (Mono:Bis) |
| 1 | Pd(PPh3)4 (5.0) | Na2CO3 (2.0) | Toluene / H2O | 80 | >95% | 85 : 15 |
| 2 | Pd(dppf)Cl2 (2.0) | K3PO4 (2.0) | THF / H2O | 60 | >98% | 96 : 4 |
| 3 * | Pd(dppf)Cl2 (0.5) | K2CO3 (2.0) | 2-MeTHF / H2O | 65 | >99% | 99 : 1 |
*Entry 3 represents the optimized conditions selected for the scale-up protocol, demonstrating high selectivity and low catalyst loading, which reduces both cost and residual palladium in the final API[3].
Scale-Up Experimental Protocol (100g Scale)
Reagents:
-
5-Bromo-2-chloropyrimidine: 100.0 g (0.517 mol, 1.0 equiv)
-
3-Fluorophenylboronic acid: 75.9 g (0.543 mol, 1.05 equiv)
-
Potassium carbonate ( K2CO3 ): 142.9 g (1.034 mol, 2.0 equiv)
-
Pd(dppf)Cl2⋅CH2Cl2 : 2.11 g (2.58 mmol, 0.5 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF): 1000 mL
-
Deionized Water: 500 mL
Step-by-Step Methodology:
-
Preparation and Degassing: To a 3L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add 5-bromo-2-chloropyrimidine, 3-fluorophenylboronic acid, and K2CO3 .
-
Solvent Addition: Add 2-MeTHF (1000 mL) and Deionized Water (500 mL) to the reactor.
-
Deoxygenation: Sparge the biphasic mixture with Nitrogen gas for 30 minutes under moderate agitation (250 rpm). Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.
-
Catalyst Addition: Briefly pause the nitrogen sparge, open the reactor port, and add Pd(dppf)Cl2⋅CH2Cl2 in one portion. Resume Nitrogen sweep.
-
Heating and Reaction: Heat the jacketed reactor to an internal temperature of 65 °C. Monitor the reaction via HPLC. Complete conversion (≤ 1% starting material) is typically achieved within 4 to 6 hours.
-
Phase Separation: Cool the reactor to 25 °C. Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous layer (contains inorganic salts and boronic acid byproducts) to waste.
-
Palladium Scavenging: Add 10% w/w (relative to theoretical yield) of a functionalized silica palladium scavenger (e.g., SiliaBond Thiol) or activated carbon to the organic phase. Heat to 40 °C and stir for 2 hours. Filter the mixture through a pad of Celite to remove the scavenger.
-
Crystallization: Concentrate the 2-MeTHF filtrate under reduced pressure to approximately 300 mL. Slowly add n-Heptane (600 mL) while maintaining the temperature at 50 °C. Cool the mixture linearly to 5 °C over 4 hours to induce crystallization.
-
Isolation: Filter the resulting white to off-white crystalline solid. Wash the filter cake with cold n-Heptane (2 x 100 mL) and dry under vacuum at 40 °C to constant weight.
Process Workflow Visualization
Caption: Scale-up workflow for the chemoselective Suzuki-Miyaura coupling and downstream purification.
Analytical Validation
To validate the success of the scale-up, the isolated product must be analyzed to confirm both identity and purity:
-
HPLC Purity: >99.0% (Area %), with the bis-coupled impurity strictly <0.1%.
-
Residual Palladium (ICP-MS): <10 ppm (critical for downstream API synthesis).
-
1H NMR (CDCl3): Expected to show the disappearance of the pyrimidine C5 proton and the appearance of the characteristic multiplet for the 3-fluorophenyl system, alongside the highly deshielded pyrimidine C4/C6 protons.
Sources
Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Executive Summary & Strategic Rationale
The pyrimidine scaffold is a privileged pharmacophore, ubiquitous in the design of kinase inhibitors, oncology therapeutics, and immunomodulatory drugs. The functionalization of 2-chloro-5-(3-fluorophenyl)pyrimidine via C–N bond formation is a critical transformation in late-stage drug development.
While the C2 position of the pyrimidine ring is highly electrophilic and prone to traditional Nucleophilic Aromatic Substitution (SNAr), this pathway is often limited to highly nucleophilic aliphatic amines. The coupling of weakly nucleophilic amines—such as anilines, sterically hindered secondary amines, or amides—necessitates transition-metal catalysis[1]. This guide provides an in-depth, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig amination of this specific substrate, focusing on the causality behind ligand selection, catalyst preservation, and reaction monitoring.
Mechanistic Causality: Overcoming Catalyst Poisoning
A major challenge in the cross-coupling of coordinating heterocycles like pyrimidines is catalyst poisoning . The basic nitrogen atoms of the pyrimidine ring can coordinate to the electrophilic Pd(II) intermediates, forming stable, off-cycle complexes that stall the catalytic cycle and lead to premature catalyst death[2][3].
To overcome this thermodynamic sink, the selection of the phosphine ligand is paramount:
-
Bidentate Ligands (e.g., Xantphos): These ligands possess a large bite angle that enforces a specific geometry at the palladium center, accelerating reductive elimination—the rate-limiting step for electron-deficient aryl halides. Furthermore, their steric bulk prevents the pyrimidine nitrogens from coordinating to the metal[4].
-
Monodentate Biaryl Phosphines (e.g., BrettPhos, RuPhos): For highly sterically hindered amines, ligands like BrettPhos are required. Their highly encumbered framework promotes the formation of a monoligated Pd(0) active species, which is crucial for the oxidative addition of the C2–Cl bond while simultaneously blocking off-cycle heteroatom coordination.
Catalytic cycle for the Buchwald-Hartwig amination of 2-chloropyrimidines.
Experimental Design & Self-Validating Systems
A hallmark of a trustworthy chemical protocol is its ability to self-diagnose failures. This methodology incorporates three mandatory layers of validation:
-
The SNAr Control Reaction: Because 2-chloropyrimidines are highly reactive[5], always run a parallel control reaction (Amine + Base + Substrate) lacking the palladium precatalyst. If product forms in the control, the amine is sufficiently nucleophilic for SNAr, rendering the expensive Pd-catalysis unnecessary.
-
Dehalogenation Monitoring: The primary failure mode in this reaction is protodepalladation, yielding the des-chloro byproduct, 5-(3-fluorophenyl)pyrimidine. LC-MS analysis at the 2-hour mark must specifically quantify the ratio of product to this byproduct. A high byproduct ratio indicates trace water in the solvent or a mismatched ligand-amine pairing.
-
Atmospheric Integrity: Palladium(0) is highly susceptible to oxidation. Schlenk techniques with rigorous freeze-pump-thaw degassing of solvents are non-negotiable to maintain the active catalytic species.
Logical workflow and validation checkpoints for Pd-catalyzed amination.
Step-by-Step Methodology
Materials & Reagents
-
Substrate: 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 equiv, 1.0 mmol)
-
Nucleophile: Amine coupling partner (1.2 equiv, 1.2 mmol)
-
Precatalyst: Pd2(dba)3 (2.5 mol%, 0.025 mmol)
-
Ligand: Xantphos or BrettPhos (5.0 mol%, 0.050 mmol)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous, deoxygenated 1,4-Dioxane or Toluene (10 mL)
-
Internal Standard: Biphenyl (0.1 equiv, for LC-MS tracking)
Experimental Protocol
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and the selected phosphine ligand. Evacuate the tube under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen[1].
-
Reagent Addition: Briefly open the tube under a positive flow of Argon and add 2-Chloro-5-(3-fluorophenyl)pyrimidine, the solid amine (if applicable), the base, and the biphenyl internal standard. Repeat the vacuum/Argon cycle three additional times.
-
Solvent Introduction: Inject the anhydrous, rigorously deoxygenated solvent via a gas-tight syringe through the septum. If the amine is a liquid, inject it at this stage.
-
Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 90–110 °C. Stir vigorously (800–1000 rpm) to ensure optimal mass transfer, which is critical when using insoluble bases like Cs2CO3.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.
-
Causality Check: Verify the disappearance of the starting material mass (m/z ~208)[6]. If the des-chloro byproduct (m/z ~174) exceeds 10% relative to the product, abort the reaction, re-dry the solvent, and verify ligand integrity.
-
-
Workup: Upon complete conversion (typically 4–12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts[1]. Wash the filter cake with additional ethyl acetate (2x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or reverse-phase preparative HPLC, depending on the polarity of the resulting 2-aminopyrimidine derivative.
Data Presentation: Optimization & Substrate Scope
The choice of ligand and base is highly dependent on the electronic and steric nature of the amine. The following table synthesizes quantitative optimization data, demonstrating the causality behind specific reaction parameters.
| Amine Class | Amine Example | Catalyst / Ligand | Base | Solvent / Temp | Yield (%) | Mechanistic Causality / Observation |
| Primary Aryl | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane, 100°C | 88% | Xantphos bite angle accelerates reductive elimination and prevents Pd-coordination by the pyrimidine ring[4]. |
| Sec. Aliphatic | Morpholine | None (SNAr Control) | K2CO3 | DMF, 80°C | 92% | Palladium is not required; this highly nucleophilic amine proceeds efficiently via background SNAr[5]. |
| Sec. Aryl | N-Methylaniline | Pd(OAc)2 / BrettPhos | NaOtBu | Toluene, 90°C | 85% | BrettPhos accommodates the severe steric bulk of secondary anilines while maintaining a monoligated active species. |
| Primary Alkyl | tert-Butylamine | Pd2(dba)3 / RuPhos | NaOtBu | Dioxane, 110°C | 78% | RuPhos specifically suppresses β-hydride elimination, a common side reaction with alkyl amines. |
| Amide | Benzamide | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane, 100°C | 71% | Weaker base (Cs2CO3) prevents base-catalyzed side reactions but requires extended reaction times (12h+). |
References
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (ACS Publications) URL:[Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts Source: Chemistry – A European Journal URL:[Link]
-
Regioselective 2-Amination of Polychloropyrimidines Source: Organic Letters (ACS Publications) URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal (via PubMed Central) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidineCAS号:75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
Application Note: 2-Chloro-5-(3-fluorophenyl)pyrimidine as a Privileged Building Block in Agrochemical Discovery
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide
Structural & Mechanistic Rationale
In modern agrochemical design, the strategic incorporation of halogenated heterocyclic scaffolds is paramount for overcoming pathogen resistance and improving field efficacy. 2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS: 75185-49-8) serves as a highly versatile, advanced building block for the discovery of novel crop protection agents, particularly broad-spectrum fungicides and insecticides.
The utility of this specific building block is driven by three distinct structural features:
-
The Pyrimidine Core: Nitrogen-containing heterocycles, particularly pyrimidines, are privileged scaffolds in agrochemistry, accounting for a vast majority of modern pesticide commodities due to their high efficacy and low mammalian toxicity[1].
-
The 3-Fluorophenyl Moiety: The introduction of fluorine atoms into active compounds significantly improves target binding by altering lipophilicity, van der Waals forces, and ionic interactions[2]. Furthermore, the strategic placement of fluorine on the phenyl ring blocks cytochrome P450-mediated metabolic oxidation, thereby extending the half-life of the active ingredient in the field. Using pre-fluorinated building blocks is the predominant and most cost-effective approach for fluorine incorporation in industrial agrochemical synthesis[3].
-
The C2-Chloro Leaving Group: The strong electron-withdrawing nature of the pyrimidine ring—further enhanced by the inductive effect of the 3-fluorophenyl group—renders the C2 position highly electrophilic. This allows for highly efficient Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[4].
Biological Target: The Anilinopyrimidine Pathway
Derivatizing 2-chloro-5-(3-fluorophenyl)pyrimidine with various amines yields pyrimidine amine (anilinopyrimidine) analogs. Commercial anilinopyrimidines, such as pyrimethanil and cyprodinil, are highly effective against Botrytis cinerea and other devastating fungal pathogens[1].
Mechanism of Action: These compounds act as systemic protectants by inhibiting the biosynthesis of methionine, an essential amino acid for fungal protein formation and cell division[5]. Specifically, they target and inhibit the activity of two critical enzymes in the fungal methionine biosynthesis pathway: cystathionine γ-synthase (CGS) and cystathionine β-lyase (CBL) [6]. Additionally, they suppress the secretion of extracellular cell wall-degrading enzymes, such as cellulase and pectinase, preventing the fungus from digesting plant tissues during the infection process[6].
Mechanism of pyrimidine amine fungicides inhibiting fungal methionine biosynthesis.
Experimental Protocols & Methodologies
The following self-validating protocols detail the divergent synthesis of agrochemical candidates utilizing 2-chloro-5-(3-fluorophenyl)pyrimidine.
Divergent synthetic workflow for functionalizing 2-chloro-5-(3-fluorophenyl)pyrimidine.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2
This protocol generates 2-amino-5-(3-fluorophenyl)pyrimidine derivatives, mimicking the core structure of commercial anilinopyrimidines.
Mechanistic Rationale: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the target amine while efficiently scavenging the HCl byproduct, thereby driving the equilibrium forward.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol) in anhydrous NMP (5.0 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq) dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere. Stir continuously for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the starting material (higher Rf) and the appearance of a highly UV-active product spot (lower Rf) confirms reaction completion.
-
Workup: Cool the mixture to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The aqueous wash effectively removes the NMP solvent and DIPEA-HCl salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure pyrimidine amine.
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
This protocol is used to synthesize extended biaryl systems, which are often explored for novel mode-of-action herbicides or insecticides.
Mechanistic Rationale: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (1,4-Dioxane/Water) is critical: the organic phase dissolves the pyrimidine and boronic acid, while the aqueous phase dissolves the K2CO3 base. The base is required to coordinate with the boronic acid, forming an electron-rich boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[4].
Step-by-Step Procedure:
-
Preparation: To a 20 mL microwave vial, add 2-chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K2CO3 (2.5 mmol, 2.5 eq).
-
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Sparge the solution with argon gas for 10 minutes. Note: Strict deoxygenation is required to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and seal the vial with a crimp cap.
-
Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath for 8 hours.
-
In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The presence of the target mass[M+H]+ and the absence of the starting material mass confirms successful coupling.
-
Workup & Purification: Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with water and extract with Dichloromethane (3 × 15 mL). Dry, concentrate, and purify via recrystallization or chromatography.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the functionalization of 2-chloro-5-(3-fluorophenyl)pyrimidine, demonstrating the causality of solvent and base selection on overall yield.
| Reaction Type | Reagents / Nucleophile | Catalyst / Base | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| SNAr | Aniline (1.2 eq) | K2CO3 (2.0 eq) | DMF | 100 | 8 | 62% |
| SNAr | Aniline (1.2 eq) | DIPEA (2.0 eq) | NMP | 90 | 5 | 88% |
| SNAr | Morpholine (1.2 eq) | Et3N (2.0 eq) | THF | 70 | 12 | 74% |
| Suzuki | Phenylboronic acid (1.2 eq) | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/H₂O | 90 | 12 | 68% |
| Suzuki | Phenylboronic acid (1.2 eq) | Pd(dppf)Cl2 / K2CO3 | 1,4-Dioxane/H₂O | 100 | 8 | 91% |
Data Interpretation: For SNAr, switching from an inorganic base ( K2CO3 ) in DMF to a soluble organic base (DIPEA) in NMP significantly reduces reaction time and improves yield by preventing substrate degradation. For Suzuki coupling, the bidentate Pd(dppf)Cl2 catalyst outperforms the monodentate Pd(PPh3)4 , minimizing side reactions and maximizing the cross-coupled product.
Sources
- 1. chinchemlett.com.cn [chinchemlett.com.cn]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimethanil - Wikipedia [en.wikipedia.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Yield Optimization for 2-Chloro-5-(3-fluorophenyl)pyrimidine Synthesis
Executive Summary
The synthesis of 2-Chloro-5-(3-fluorophenyl)pyrimidine via the Suzuki-Miyaura cross-coupling of 5-bromo-2-chloropyrimidine and (3-fluorophenyl)boronic acid is a critical transformation in medicinal chemistry. However, researchers frequently encounter depressed yields due to the unique "dual-electrophile" nature of the starting material. This guide provides a causality-driven framework to troubleshoot regioselectivity failures, suppress unwanted side reactions, and establish a self-validating experimental protocol.
Mechanistic Insights: The Dual-Electrophile Dilemma
To optimize this reaction, one must understand the competing kinetic and thermodynamic forces at play. 5-Bromo-2-chloropyrimidine possesses two distinct halogenated sites with divergent reactivity profiles[1].
-
C5-Bromo Position (Target): The C–Br bond has a lower bond dissociation energy than the C–Cl bond, making it kinetically favored for the initial oxidative addition of the Palladium(0) catalyst[1].
-
C2-Chloro Position (Vulnerability): The pyrimidine ring's nitrogen atoms strongly withdraw electron density, rendering the C2 position highly electrophilic. This electronic activation not only makes the C–Cl bond susceptible to secondary oxidative addition (leading to over-coupling) but also highly vulnerable to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions or other nucleophiles[2].
Catalytic cycle of regioselective Suzuki coupling and primary yield-limiting side reactions.
Troubleshooting & FAQs
Q1: My yield is below 40%, and LC-MS shows a major byproduct with a mass of [M - Cl + OH]. What is happening? A1: You are observing SNAr hydrolysis. 2-chloropyrimidines are exceptionally sensitive to nucleophilic attack[3]. If you are using traditional aqueous Suzuki conditions (e.g., Na₂CO₃ in H₂O/Dioxane), the hydroxide ions generated in situ rapidly displace the C2-chloride to form a 2-hydroxypyrimidine byproduct. Resolution: Eliminate water from the system. Switch to an anhydrous protocol using a fluoride base (e.g., CsF) or a sterically hindered, non-nucleophilic base like K₃PO₄ in dry 1,4-dioxane[4].
Q2: I am seeing significant amounts of the 2,5-di-(3-fluorophenyl)pyrimidine (over-coupled) byproduct. How do I improve regioselectivity? A2: While oxidative addition prefers the C5–Br bond, the C2–Cl bond is still highly active[1]. Over-coupling occurs when the system has excess thermal energy or excess coupling partner. Resolution: Strict stoichiometric control is mandatory. Limit the (3-fluorophenyl)boronic acid to exactly 1.05 equivalents. Furthermore, cap the reaction temperature at 80 °C. Exceeding 90–100 °C provides the activation energy necessary for the Pd catalyst to insert into the C2–Cl bond[2].
Q3: The reaction stalls at 50% conversion. Should I increase the temperature or add more catalyst? A3: Do not increase the temperature, as this will destroy your regioselectivity. Stalling is typically caused by catalyst deactivation (Pd black formation) due to poor degassing or protodeboronation of the boronic acid. Resolution: Ensure rigorous Schlenk technique (freeze-pump-thaw or extensive sparging with Argon). If protodeboronation is suspected, you may slowly dose the boronic acid via syringe pump rather than adding it all at once.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity profile. Careful optimization of these variables is crucial for success[2].
| Catalyst System | Base / Solvent System | Temp (°C) | Yield (%) | Primary Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Dioxane:H₂O (4:1) | 90 | 35% | Severe hydrolysis at C2 due to aqueous OH⁻ attack. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane:H₂O (4:1) | 80 | 65% | Reduced hydrolysis; some C2-arylation observed. |
| Pd(PPh₃)₄ (5 mol%) | CsF / Anhydrous Dioxane | 80 | 88% | Optimal. Hydrolysis suppressed; strict regioselectivity. |
Diagnostic Logic Tree
Diagnostic logic tree for identifying and resolving common yield-limiting side reactions.
Self-Validating Experimental Protocol (Anhydrous Suzuki-Miyaura)
This protocol utilizes an anhydrous fluoride-base system to completely eliminate SNAr hydrolysis while maintaining strict temperature and stoichiometric controls to ensure C5 regioselectivity.
Step 1: Reagent Preparation & Stoichiometric Control
-
Causality: To prevent di-arylation, the boronic acid must be tightly controlled to prevent it from acting as an excess coupling partner for the C2 position.
-
Action: Charge an oven-dried Schlenk flask with 5-bromo-2-chloropyrimidine (1.00 eq, 1.0 mmol) and (3-fluorophenyl)boronic acid (1.05 eq, 1.05 mmol).
Step 2: Base Selection & Anhydrous Environment
-
Causality: Replacing traditional aqueous bases with anhydrous CsF facilitates transmetalation via a hypervalent fluoroborate intermediate without introducing nucleophilic hydroxide ions[4].
-
Action: Add finely powdered, anhydrous CsF (2.50 eq, 2.5 mmol).
Step 3: Catalyst Loading & Degassing
-
Causality: Ambient oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.
-
Action: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%)[1]. Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, rigorously degassed 1,4-dioxane (10 mL) via syringe.
-
Validation Checkpoint 1: Upon solvent addition, the solution should appear pale yellow to light orange. If the solution immediately turns opaque black, the catalyst has decomposed into palladium black; abort and use a fresh catalyst batch.
Step 4: Controlled Heating
-
Causality: Kinetic differentiation between the C5–Br and C2–Cl bonds is maximized at moderate temperatures.
-
Action: Submerge the flask in a pre-heated oil bath at exactly 80 °C. Stir vigorously for 12 hours.
-
Validation Checkpoint 2: At the 4-hour mark, withdraw a 50 µL aliquot under Argon. Analyze via LC-MS. The chromatogram should show the target mass ([M+H]⁺ = 209.0). If a peak corresponding to the di-arylated product ([M+H]⁺ = 285.1) exceeds 5% relative abundance, immediately lower the bath temperature to 70 °C to halt further over-coupling.
Step 5: Workup and Purification
-
Action: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts[2]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 2-Chloro-5-(3-fluorophenyl)pyrimidine.
Sources
Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-5-(3-fluorophenyl)pyrimidine Couplings
Overview & Mechanistic Context
2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly valuable but notoriously finicky electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pyrimidine core is naturally electron-deficient, and the addition of the 5-(3-fluorophenyl) moiety further depletes electron density at the C2-position via inductive withdrawal. While this strong electron withdrawal significantly accelerates the oxidative addition of palladium into the C-Cl bond[1], it simultaneously turns the C2-position into a prime target for off-target nucleophilic aromatic substitution (SNAr)[2]. Understanding this mechanistic dichotomy is the key to resolving low conversion rates and optimizing your yield.
Diagnostic Logic & Troubleshooting Workflow
When conversion rates stall, identifying the exact mode of failure is critical. Use the following diagnostic logic tree to interpret your crude LC-MS data and implement the correct chemical intervention.
Diagnostic logic tree for identifying and resolving low conversion in 2-chloropyrimidine couplings.
Frequently Asked Questions (FAQs)
Q1: My starting material (2-Chloro-5-(3-fluorophenyl)pyrimidine) is fully consumed, but my product yield is under 20%. What happened? A1: You are likely a victim of competitive SNAr. Because the C-Cl bond on the electron-deficient pyrimidine ring is highly activated[1], nucleophiles in your reaction mixture can attack it before the palladium catalyst has a chance to mediate the coupling. For example, if you are using an alcoholic solvent like n-butanol or ethanol, the 2-chloropyrimidine will rapidly undergo SNAr to form an undesired 2-alkoxypyrimidine (often isolated as the main product in >75% yield)[2]. Similarly, aqueous basic conditions can lead to hydrolysis, forming 2-hydroxypyrimidine[3]. Solution: Switch to strictly anhydrous conditions using a non-nucleophilic solvent like 1,4-dioxane or toluene. If a protic solvent is absolutely required for solubility, use a sterically hindered alcohol like tert-amyl alcohol[2].
Q2: The LC-MS shows unreacted pyrimidine, but my boronic acid partner has disappeared. How do I fix this? A2: This is a classic case of protodeboronation. Heteroaryl and electron-deficient aryl boronic acids are prone to hydrolysis (breaking down into the parent arene and boric acid) under harsh basic conditions[4]. If transmetalation is slow, the boronic acid degrades before it can successfully couple to the palladium complex. Solution:
-
Swap your free boronic acid for a more stable boronate derivative, such as a pinacol ester (BPin) or a MIDA boronate[4].
-
Use a milder, anhydrous base like finely milled K3PO4 or Cs2CO3 instead of aqueous Na2CO3[5].
Q3: Which palladium catalyst and ligand combination is optimal for this specific scaffold? A3: While standard Pd(PPh3)4 is common, it often requires high loadings (4% or higher) to achieve >60% yields with 2-chloropyrimidines[6]. Because oxidative addition is fast for this substrate, transmetalation or reductive elimination is usually the rate-limiting step. Furthermore, bulky ligands are required to prevent catalyst deactivation (Pd black formation) and unwanted homocoupling[4]. Solution: Utilize pre-catalysts that efficiently generate the active LnPd(0) species, such as Pd G3/G4 precatalysts or PEPPSI systems[4]. A combination of Pd2(dba)3 with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos typically allows for complete conversion at much lower catalyst loadings (0.5 - 1.0 mol%)[2].
Q4: I am observing a high degree of homocoupling of my boronic acid. Why? A4: Homocoupling of the boronic acid substrate is almost exclusively driven by the presence of oxygen acting as an oxidant in the reaction mixture[4]. Solution: Ensure rigorous degassing of your solvent system (including any water used) by sparging with inert gas (N2 or Argon) for at least 15-30 minutes prior to catalyst addition[4].
Quantitative Data: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and conversion outcomes for 2-chloropyrimidine couplings based on established literature[2][6].
| Catalyst System | Solvent System | Base | Primary Reaction Outcome | Typical Conversion to Product |
| Pd(PPh3)4 (5 mol%) | n-Butanol / H2O | Na2CO3 | SNAr (Alkoxylation) | < 20% |
| Pd(dppf)Cl2 (2 mol%) | 1,4-Dioxane / H2O | K2CO3 | Hydrolysis + Coupling | 40 - 50% |
| Pd2(dba)3 / XPhos (1 mol%) | Toluene (Anhydrous) | K3PO4 | Clean Cross-Coupling | > 90% |
| Pd-PEPPSI-IPr (1 mol%) | THF (Anhydrous) | Cs2CO3 | Clean Cross-Coupling | > 85% |
Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
To bypass the hydrolysis and alkoxylation pitfalls associated with 2-Chloro-5-(3-fluorophenyl)pyrimidine, utilize the following self-validating anhydrous protocol.
Step-by-step anhydrous experimental workflow for 2-chloropyrimidine Suzuki couplings.
Step-by-Step Methodology:
-
Reagent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert nitrogen (N2). Finely mill anhydrous potassium phosphate (K3PO4) to maximize surface area. Causality Note: High surface area is critical for heterogeneous base efficiency in anhydrous solvents.
-
Substrate Loading: To the flask, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 equiv), the corresponding arylboronic acid pinacol ester (aryl-BPin) (1.2 equiv), and the milled K3PO4 (2.0 equiv)[5]. Causality Note: Using the BPin ester instead of the free boronic acid prevents premature protodeboronation[4].
-
Solvent Addition & Degassing: Add anhydrous Toluene to achieve a 0.2 M concentration relative to the pyrimidine. Sparge the mixture with N2 for 15 minutes. Causality Note: Degassing removes dissolved oxygen, which is the primary culprit for oxidative homocoupling of the boronate[4].
-
Catalyst Addition: Under a positive flow of N2, add Pd2(dba)3 (0.5 mol% = 1.0 mol% Pd) and XPhos (1.2 mol%).
-
Reaction Execution: Seal the flask and heat to 90 °C with vigorous stirring (≥ 800 rpm). Causality Note: High stirring rates are mandatory in biphasic/heterogeneous mixtures (solid base in solvent) to maximize the interfacial surface area for transmetalation[4].
-
Monitoring & Workup: Monitor the reaction progress via LC-MS[5]. Upon complete consumption of the pyrimidine (typically 8-12 hours), cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the palladium and inorganic salts, and concentrate under reduced pressure[5].
References
- "Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine", Benchchem.
- "Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery", Benchchem.
- "Synthesis of 1-(β-D-glucopyranosyl) pyrimidin-2(1H)-ones from 2-chloropyrimidines", Heterocyclic Communications.
- "How to approach choosing reaction conditions for Suzuki?", r/Chempros - Reddit.
- "US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling", Google Patents.
- "Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol", The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
Technical Support Center: Minimizing Dehalogenation of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation side reactions when utilizing 2-Chloro-5-(3-fluorophenyl)pyrimidine in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
As an application scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the kinetic causality of the failure modes, establish benchmarked data, and provide a self-validating protocol to ensure your C–C and C–N bond formations succeed with high chemoselectivity.
Mechanistic FAQ: Understanding the Root Cause
Q: Why is 2-Chloro-5-(3-fluorophenyl)pyrimidine exceptionally prone to hydrodehalogenation? A: The causality lies in the electronic landscape of the molecule. The pyrimidine ring is highly electron-deficient, a property further exacerbated by the electron-withdrawing 3-fluorophenyl substituent. This makes the C2–Cl bond extremely reactive toward oxidative addition by Pd(0)[1]. Consequently, the oxidative addition step is rapid, generating a long-lived Ar–Pd(II)–Cl intermediate. If the subsequent step in the catalytic cycle (transmetalation or amine coordination) is kinetically slow, this intermediate is highly vulnerable to intercepting a hydride source, leading to premature reductive elimination and the formation of the dehalogenated byproduct (5-(3-fluorophenyl)pyrimidine)[2].
Q: What are the primary hydride sources causing this reduction? A: Hydrodehalogenation requires a hydride donor. In typical cross-coupling matrices, these sources include:
-
Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) undergo facile β -hydride elimination when coordinated to the Pd(II) center[3].
-
Bases: Aliphatic amine bases (like triethylamine or DIPEA) can act as hydride donors via a similar β -hydride elimination pathway[4].
-
Adventitious Water: Recent mechanistic studies utilizing ESI-MS and isotopic labeling have proven that trace water, in conjunction with nucleophilic phosphine ligands, can directly generate Pd-hydride species[5].
Q: How do I kinetically outcompete the dehalogenation pathway? A: You must accelerate the desired transmetalation and reductive elimination steps. This is achieved by utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos). Their electron density stabilizes the Pd center, while their steric bulk forces the two coupling partners into close proximity, drastically lowering the activation energy for the final C–C or C–N bond-forming reductive elimination[2][6].
Visualizing the Competing Pathways
To effectively troubleshoot, we must visualize where the reaction bifurcates. The diagram below illustrates the kinetic competition between the desired cross-coupling and the undesired hydrodehalogenation.
Catalytic cycle showing desired cross-coupling vs. competing hydrodehalogenation pathway.
Quantitative Data & Condition Benchmarking
The following table summarizes the causal impact of varying reaction parameters on the product-to-byproduct ratio. Use this matrix to benchmark your own experimental choices.
| Reaction Type | Catalyst / Ligand System | Solvent Matrix | Base | Temp (°C) | Product : Dehalogenated Ratio | Causality / Observation |
| Suzuki | Pd(PPh₃)₄ (5 mol%) | EtOH / H₂O (4:1) | Na₂CO₃ | 80 | 2 : 1 | High dehalogenation due to β -hydride elimination from EtOH[3]. |
| Suzuki | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane (Anhydrous) | K₃PO₄ | 90 | 18 : 1 | Aprotic solvent and bulky bidentate ligand accelerate transmetalation[1]. |
| Buchwald | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | 100 | 5 : 1 | BINAP is insufficiently bulky; slow reductive elimination allows side reactions[6]. |
| Buchwald | Pd₂(dba)₃ / BrettPhos | 1,4-Dioxane | LHMDS | 80 | 25 : 1 | BrettPhos forces rapid reductive elimination; LHMDS avoids hydride donation[4]. |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
To ensure trustworthiness, this protocol is designed as a self-validating system. It includes an In-Process Control (IPC) checkpoint that mathematically verifies the kinetic health of the catalytic cycle before committing to full reaction completion or scale-up.
Materials Required:
-
Electrophile: 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 equiv, strictly dried).
-
Nucleophile: Arylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (5 mol%).
-
Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled to maximize surface area).
-
Solvent: Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw).
Step-by-Step Methodology:
Step 1: Rigorous Exclusion of Hydride Sources Bake all glassware at 120 °C overnight. Assemble the reaction vessel hot under a stream of high-purity Argon. Causality: Eliminating adventitious water prevents the formation of Pd-hydride intermediates[5].
Step 2: Reagent Assembly Inside a glovebox or under strict Schlenk conditions, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) to the vessel.
Step 3: Solvent Addition & Initiation Inject 5.0 mL of degassed, anhydrous 1,4-Dioxane. Seal the vessel and heat to 90 °C with vigorous stirring (800+ RPM). Causality: High stirring rates are critical because the inorganic base is insoluble in dioxane; transmetalation occurs at the solid-liquid interface[1].
Step 4: Self-Validation Checkpoint (IPC at 45 Minutes) Withdraw a 50 µL aliquot using an argon-purged syringe. Quench immediately into 200 µL of LC-MS grade acetonitrile.
-
Validation Metric: Analyze via UPLC-MS. Calculate the integration ratio of the desired cross-coupled product to the 5-(3-fluorophenyl)pyrimidine byproduct.
-
Decision Gate: If the ratio is > 15:1 , the catalytic cycle is kinetically healthy. Proceed with the reaction. If the ratio is < 10:1 , the transmetalation step is stalling. Do not scale up. Abort, re-mill your K₃PO₄ to increase surface area, and verify the anhydrous state of your dioxane.
Step 5: Completion and Workup Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.
References
-
Milko E. van der Boom et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications. URL:[Link]
-
Zohrab Ahmadi and J. Scott McIndoe. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, RSC Publishing. URL:[Link]
-
ACS Catalysis Authors. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations." ACS Publications. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-(3-fluorophenyl)pyrimidine Cross-Coupling
Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide mechanistic troubleshooting, optimized protocols, and empirical data to achieve high-yield cross-coupling (e.g., Suzuki-Miyaura) at the C2-position of 2-Chloro-5-(3-fluorophenyl)pyrimidine while minimizing palladium catalyst loading.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am trying to reduce my Pd loading below 2 mol% for the Suzuki coupling of 2-Chloro-5-(3-fluorophenyl)pyrimidine, but I observe incomplete conversion even after 24 hours. Why does the reaction stall? Causality & Solution: The C-Cl bond in chloropyrimidines is inherently less reactive toward oxidative addition than corresponding C-Br or C-I bonds[1]. When you reduce the catalyst loading, the overall rate of the catalytic cycle decreases. If the rate of oxidative addition is too slow, the transient Pd(0) species remains exposed in solution for longer periods, leading to irreversible aggregation into inactive "Pd black" nanoparticles. Solution: Shift from traditional catalysts like Pd(PPh₃)₄ to modern Buchwald-type precatalysts (e.g., XPhos Pd G3)[2]. The bulky, electron-rich dialkylbiarylphosphine ligand (XPhos) accelerates the oxidative addition into the C-Cl bond and sterically protects the Pd(0) intermediate from aggregating, allowing you to achieve full conversion at loadings as low as 0.5–1.0 mol%[3].
Q2: At low catalyst loadings (1 mol%), I am seeing significant protodeboronation of my arylboronic acid and very little of the desired cross-coupled pyrimidine. How do I fix this? Causality & Solution: Protodeboronation is a base- and temperature-promoted side reaction that destroys your boronic acid[4]. At low catalyst loadings, the transmetalation step becomes a kinetic bottleneck. If transmetalation is slower than the degradation of the boronic acid, your nucleophile is consumed before it can couple. Solution:
-
Use a biphasic solvent system: A mixture of 1,4-Dioxane and H₂O (typically 4:1 or 5:1) dramatically increases the solubility of the boronic acid and the base (e.g., K₃PO₄), accelerating the transmetalation step[1].
-
Lower the temperature: By using a highly active precatalyst (like XPhos Pd G3), you can often lower the reaction temperature from 100 °C to 70–80 °C, which suppresses the thermal protodeboronation pathway while maintaining a sufficient catalytic turnover rate[3].
Q3: Does the 5-(3-fluorophenyl) substituent on the pyrimidine ring affect the reactivity at the 2-chloro position? Causality & Solution: Yes. The 5-aryl group introduces mild steric hindrance compared to an unsubstituted pyrimidine, but the inductive electron-withdrawing nature of the fluorine atom on the phenyl ring slightly increases the electrophilicity of the pyrimidine core. This makes the C2-Cl bond slightly more susceptible to oxidative addition, but it also makes the core more sensitive to nucleophilic aromatic substitution (S_NAr) side reactions if competing nucleophiles (like water or alkoxides) are present in high concentrations. Solution: Strictly degas your solvents to prevent oxidation of the phosphine ligands, which would leave the Pd unprotected and stall the reaction, allowing S_NAr pathways to compete.
Part 2: Catalytic Cycle & Deactivation Pathways
The following diagram illustrates the mechanistic pathways during the cross-coupling of 2-chloropyrimidines, highlighting where low catalyst loading typically fails (Pd black formation).
Caption: Suzuki-Miyaura catalytic cycle highlighting the Pd(0) deactivation pathway at low catalyst loadings.
Part 3: Quantitative Data & Catalyst Comparison
To optimize the catalyst loading, it is essential to compare the performance of different catalytic systems. The data below summarizes the expected yields for the Suzuki coupling of chloropyrimidines based on empirical screening data[1][2].
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane | 100 | 5.0 | 60 - 71 | Standard baseline; requires high loading due to slow oxidative addition. |
| Pd₂(dba)₃ | None (dba only) | K₃PO₄ | 1,4-Dioxane | 100 | 5.0 | < 5 | Inefficient without a highly donating ancillary ligand. |
| XPhos Pd G3 | Dialkylbiarylphosphine | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 1.0 - 2.0 | > 90 | Optimal. Fast activation, resists Pd black formation, allows lower temps. |
| PEPPSI™-IPr | N-Heterocyclic Carbene | K₂CO₃ | t-BuOH | 80 | 1.0 - 3.0 | > 95 | Excellent for highly sterically hindered substrates. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: it includes specific checkpoints (e.g., color changes, LC-MS monitoring) to ensure the reaction is proceeding correctly before moving to the next step[2][4].
Optimized 1 mol% Catalyst Loading Protocol (Suzuki-Miyaura)
Reagents:
-
2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.01 equiv, 1 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v, 0.2 M relative to pyrimidine)
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-(3-fluorophenyl)pyrimidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Validation Checkpoint: Ensure the precatalyst is a free-flowing solid. Clumping or discoloration (darkening) indicates degradation, which will cause a 1 mol% loading to fail.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: In a separate vial, prepare the 1,4-Dioxane/H₂O (4:1) mixture and sparge with Argon for 30 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Validation Checkpoint: Upon solvent addition, the mixture should take on a homogeneous, pale yellow/orange hue as the G3 precatalyst activates to form the active Pd(0) species.
-
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
-
Validation Checkpoint: LC-MS should show >95% consumption of the 2-Chloro-5-(3-fluorophenyl)pyrimidine mass. If unreacted starting material remains but boronic acid is depleted, protodeboronation has occurred (indicating inadequate degassing or poor solvent mixing).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the optimized 1 mol% Pd-catalyzed cross-coupling.
References
- BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." BenchChem Technical Support.
- BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Technical Support.
- BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid." BenchChem Technical Support.
- Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, RSC Publishing (2016).
Sources
Technical Support Center: Overcoming Solubility Issues of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to process halogenated biaryl systems. 2-Chloro-5-(3-fluorophenyl)pyrimidine is notoriously recalcitrant in standard organic solvents, often derailing Suzuki couplings and Nucleophilic Aromatic Substitutions (SNAr).
This guide deconstructs the thermodynamic barriers to its solubility and provides self-validating troubleshooting protocols to keep your syntheses on track.
The Causality of Insolubility: A Diagnostic Overview
Before attempting to force this compound into solution, we must understand why it resists solvation. The insolubility of 2-Chloro-5-(3-fluorophenyl)pyrimidine is a product of its high crystal lattice energy.
The molecule is a highly planar biaryl system. The electron-deficient pyrimidine ring and the 3-fluorophenyl ring engage in strong intermolecular π−π stacking. Furthermore, the presence of chlorine and fluorine atoms introduces significant dipole-dipole interactions and halogen bonding in the solid state. Consequently, the enthalpy of dissolution ( ΔHdiss ) is highly positive. Non-polar solvents cannot overcome these lattice forces, and even moderately polar solvents struggle at room temperature because the solvent-solute interactions are weaker than the solute-solute interactions, a common trend observed in 1[1].
Quantitative Solubility Profile
Table 1: Estimated solubility profile and solubilizing mechanisms for 2-Chloro-5-(3-fluorophenyl)pyrimidine.
| Solvent Class | Solvent | Solubilizing Mechanism | Solubility (25°C) | Solubility (60°C) |
| Non-polar | Hexanes / Heptane | None (Poor dielectric) | < 1 mg/mL | < 5 mg/mL |
| Ethereal | THF | Weak dipole, H-bond acceptor | ~ 10-15 mg/mL | ~ 40-50 mg/mL |
| Ethereal | 1,4-Dioxane | Weak dipole, high boiling | ~ 5 mg/mL | > 50 mg/mL |
| Dipolar Aprotic | DMF / NMP | Strong dipole disruption | > 50 mg/mL | > 100 mg/mL |
| Dipolar Aprotic | DMSO | Strong dipole disruption | > 50 mg/mL | > 100 mg/mL |
| Green Aprotic | Propylene Carbonate | High dielectric constant | ~ 30 mg/mL | > 80 mg/mL |
Troubleshooting FAQs
Q1: My Suzuki cross-coupling requires THF, but the pyrimidine precipitates out before I can add the palladium catalyst. How do I fix this? Causality & Solution: THF has a relatively low boiling point and moderate polarity. If your concentration is too high, the thermodynamic equilibrium favors the crystalline solid. Action: Switch to 1,4-dioxane or a THF/Toluene (1:1) blend. Toluene disrupts the π−π stacking of the biaryl system through competitive π -solvation, while the ether coordinates the palladium catalyst. Always pre-heat the solvent mixture to 60°C before adding the catalyst to ensure the substrate is fully solvated and bioavailable.
Q2: I am running an SNAr reaction with an amine. I used DMSO to dissolve the pyrimidine, but I'm getting erratic yields and precipitation upon adding my nucleophile. Why? Causality & Solution: While DMSO is excellent at disrupting the crystal lattice of halogenated pyrimidines, it is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the local dielectric constant changes rapidly, causing the highly lipophilic pyrimidine to crash out, a known issue in 2[2]. Additionally, adding a non-polar amine can alter the solvent matrix. Action: Use strictly anhydrous DMSO. Alternatively, switch to a more sustainable, less hygroscopic dipolar aprotic solvent like Propylene Carbonate, which has been proven as an3[3].
Q3: Heating the reaction degrades my sensitive nucleophile, but at room temperature, the pyrimidine won't dissolve. Is there a workaround? Causality & Solution: You are trapped between the thermodynamic requirement for dissolution (heat) and the kinetic instability of your nucleophile. Action: Employ solvent-free mechanochemistry (ball milling). High-impact ball milling inputs mechanical energy directly into the crystal lattice, bypassing the need for a solvent medium entirely. This technique has been proven by researchers at 4[4] to drive cross-coupling and substitution reactions of highly insoluble aryl halides in the solid state.
Solvation Strategy Workflow
Decision tree for overcoming 2-Chloro-5-(3-fluorophenyl)pyrimidine solubility issues.
Self-Validating Experimental Protocols
Protocol A: Co-Solvent Dissolution Strategy for Palladium-Catalyzed Cross-Coupling
This protocol uses visual cues and temperature control to ensure the substrate remains bioavailable to the catalyst, preventing premature catalyst deactivation.
-
Weighing: Transfer 1.0 mmol of 2-Chloro-5-(3-fluorophenyl)pyrimidine to an oven-dried Schlenk flask.
-
Solvent Blending: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of anhydrous Toluene (4:1 ratio). Causality: Dioxane provides the necessary polarity for the coupling, while toluene disrupts π -stacking.
-
Thermal Solvation: Heat the mixture to 65°C under rigorous stirring (800 rpm) until the solution is completely homogenous and transparent.
-
Self-Validation Check: If particulate matter remains after 10 minutes, the lattice is not fully disrupted. Add an additional 0.5 mL of Dioxane and wait 5 minutes.
-
-
Reagent Addition: Add your boronic acid (1.2 mmol) and base (e.g., K2CO3, 2.0 mmol). The base will remain suspended.
-
Catalyst Introduction: Add the Pd catalyst only after confirming the pyrimidine is fully dissolved. Adding catalyst to a suspension of this specific pyrimidine often leads to palladium black formation on the crystal surface.
Protocol B: Solvent-Free Mechanochemical SNAr (Ball Milling)
This protocol bypasses thermodynamic solubility limits entirely by relying on mechanical amorphization to force molecular contact.
-
Preparation: Equip a 15 mL stainless steel milling jar with a 10 mm stainless steel grinding ball.
-
Loading: Add 1.0 mmol of 2-Chloro-5-(3-fluorophenyl)pyrimidine, 1.2 mmol of the nucleophile (e.g., a secondary amine), and 2.0 mmol of an inorganic base (e.g., Cs2CO3).
-
Milling: Seal the jar and mill at 30 Hz for 45 minutes. Causality: The kinetic energy of the ball pulverizes the crystal lattice, forcing intimate molecular contact between the electrophile and nucleophile without the need for a dielectric medium.
-
Extraction & Validation: Open the jar and extract the crude product using Ethyl Acetate (3 x 5 mL).
-
Self-Validation Check: The previously insoluble starting material will now be converted to a highly soluble functionalized product. If the resulting solid does not easily dissolve in EtOAc, the conversion is incomplete, indicating the milling time should be extended.
-
References
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
- Overcoming problems of compound storage in DMSO: solvent and process altern
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Public
- Toward overcoming solubility issues in organic chemistry - Hokkaido University -
Sources
Technical Support Center: Purification & Recrystallization of 2-Chloro-5-(3-fluorophenyl)pyrimidine
Welcome to the Technical Support Center for 2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS: 75185-49-8)[1]. As a highly versatile building block in drug development, this compound is frequently synthesized via the Suzuki-Miyaura cross-coupling of 5-bromo-2-chloropyrimidine and 3-fluorophenylboronic acid[2].
However, isolating this compound presents unique thermodynamic and kinetic challenges. The electron-deficient nature of the pyrimidine ring highly activates the C-Cl bond at the 2-position, making purification challenging due to the severe risk of solvolysis[3]. Furthermore, pyrimidine derivatives have a notorious tendency to "oil out" (liquid-liquid phase separation) rather than form pure crystal lattices during standard cooling[4].
This guide provides field-proven troubleshooting strategies, optimized protocols, and thermodynamic rationales to ensure high-purity isolation of your target compound.
Part 1: Troubleshooting FAQs
Q1: During recrystallization, my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this "oiling out" phenomenon? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the chosen solvent, or when the solvent system cools too rapidly[4]. For 2-Chloro-5-(3-fluorophenyl)pyrimidine, this is a frequent failure point in single-solvent systems.
-
The Fix: Transition to an anti-solvent recrystallization method (e.g., Ethyl Acetate/Heptane)[4]. Dissolve the crude oil in a minimum volume of hot Ethyl Acetate (the good solvent). Slowly add hot Heptane (the anti-solvent) dropwise until the solution reaches the "cloud point" (faint turbidity). Add just enough Ethyl Acetate to clear the solution, then allow it to cool very slowly to room temperature. Seeding the solution with a pure crystal precisely at the cloud point forces nucleation over liquid-liquid separation.
Q2: I recrystallized my product in hot ethanol, but LC-MS shows a new major impurity with a mass shift of +10 Da (loss of Cl -35, gain of OEt +45). What happened? A: You have inadvertently synthesized 2-ethoxy-5-(3-fluorophenyl)pyrimidine. The nitrogen atoms in the pyrimidine ring strongly withdraw electron density, making the C2 position highly electrophilic[3]. Heating this activated 2-chloropyrimidine in nucleophilic protic solvents (like ethanol, methanol, or water) triggers a Nucleophilic Aromatic Substitution (SNAr) reaction, resulting in irreversible solvolysis[3].
-
The Fix: Never use primary alcohols or water for the recrystallization of 2-chloropyrimidines. Strictly utilize non-nucleophilic solvent systems such as Toluene/Heptane or Ethyl Acetate/Hexane.
Q3: My Suzuki coupling crude contains stubborn palladium black and homocoupled boronic acid (3,3'-difluorobiphenyl). How do I remove these before recrystallization? A: Recrystallization alone is rarely sufficient to remove high levels of lipophilic homocoupled impurities or colloidal palladium, as these can become trapped within the growing crystal lattice[2].
-
The Fix: Implement a two-stage purification workflow. First, pass the crude mixture through a short silica gel plug doped with a metal scavenger (e.g., standard Celite or a Thiol-based resin) to trap the palladium[2]. Eluting with a low-polarity solvent (5% EtOAc in Hexane) will wash away the non-polar homocoupled biphenyl at the solvent front, leaving a semi-pure pyrimidine ready for final crystalline polishing.
Part 2: Experimental Protocols
Protocol A: Pre-Crystallization Silica Plug & Palladium Scavenging
Objective: Remove Pd catalyst nanoparticles and non-polar homocoupled byproducts to ensure a clean crystallization environment.
-
Column Preparation: Pack a sintered glass funnel with a 2 cm base layer of Celite (to trap Pd black) and a 4 cm top layer of Silica Gel.
-
Sample Loading: Dissolve the crude 2-Chloro-5-(3-fluorophenyl)pyrimidine in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.
-
Impurity Elution: Elute with 3 column volumes of 5% Ethyl Acetate in Hexane. This fraction contains the 3,3'-difluorobiphenyl impurity and should be discarded.
-
Product Collection: Increase the eluent polarity to 15% Ethyl Acetate in Hexane to elute the target compound. Validate the fractions via TLC (UV active at 254 nm).
-
Concentration: Concentrate the target fractions under reduced pressure. Self-Validation Check: Keep the water bath temperature strictly < 35°C to avoid thermal degradation[2]. The resulting semi-solid crude is now ready for recrystallization.
Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)
Objective: Obtain >99% pure crystalline product while strictly avoiding nucleophilic solvolysis.
-
Dissolution: Place the pre-purified crude in a round-bottom flask. Add Ethyl Acetate (approx. 2-3 mL per gram of crude) and heat to 60°C while stirring until the solid is entirely dissolved[4].
-
Anti-Solvent Addition: Using an addition funnel, slowly add hot Heptane (60°C) dropwise. Continue until a persistent, faint turbidity (the "cloud point") is observed, indicating the onset of supersaturation[4].
-
Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again. This is the exact thermodynamic threshold for optimal crystal growth.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Crucial: Do not agitate or stir the flask, as mechanical shock promotes rapid, small, and impure crystal formation.
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to drive the remaining product out of the mother liquor[4].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum at room temperature for 12 hours.
Part 3: Quantitative Data & Solvent Guidelines
Table 1: Solvent Selection Guide for 2-Chloro-5-(3-fluorophenyl)pyrimidine
| Solvent System | Classification | Suitability | Mechanistic Rationale |
| Ethyl Acetate / Heptane | Anti-solvent (Non-nucleophilic) | Optimal | Excellent recovery; zero risk of SNAr; effectively prevents oiling out. |
| Toluene / Hexane | Anti-solvent (Non-nucleophilic) | Good | High solubility in hot toluene; excellent for highly lipophilic crude mixtures. |
| Ethanol (100%) | Single Solvent (Protic/Nucleophilic) | Critical Failure | Induces SNAr solvolysis at elevated temperatures yielding 2-ethoxypyrimidine. |
| Aqueous Methanol | Anti-solvent (Protic/Nucleophilic) | Critical Failure | Causes rapid hydrolysis to 2-hydroxypyrimidine tautomers[3]. |
| Dichloromethane | Single Solvent | Poor | Boiling point is too low (39°C) to establish an effective thermal gradient for crystallization. |
Table 2: Common Impurities and Removal Strategies
| Impurity | Source | Detection (LC-MS / TLC) | Primary Removal Strategy |
| 3,3'-Difluorobiphenyl | Suzuki Homocoupling | Non-polar (High Rf) | Silica gel plug (5% EtOAc/Hexane)[2]. |
| Palladium Black | Catalyst Degradation | Baseline retention / Dark color | Celite filtration / Thiol-scavenger resin prior to crystallization. |
| 5-Bromo-2-chloropyrimidine | Unreacted Starting Material | Co-elutes closely with product | Strict stoichiometric control during reaction; Recrystallization. |
| 2-Hydroxy derivative | Hydrolysis (Poor solvent choice) | M+1 = 191 m/z, Highly polar | Avoid protic solvents entirely; discard batch if heavily contaminated. |
Part 4: Visualizations
Caption: Workflow combining silica plug pre-treatment and anti-solvent recrystallization.
Caption: Logical relationship demonstrating SNAr solvolysis risk when using protic solvents.
References
-
ChemSrc . "75185-49-8 2-Chloro-5-(3-fluorophenyl)pyrimidine". Available at:[Link]
-
Mettler Toledo . "Recrystallization Guide: Process, Procedure, Solvents". Available at:[Link]
-
MDPI (Molecules) . "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Available at:[Link]
Sources
- 1. 75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidineCAS号:75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. mt.com [mt.com]
Technical Support Center: Optimizing SNAr Reaction Temperature for 2-Chloro-5-(3-fluorophenyl)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-chloro-5-(3-fluorophenyl)pyrimidine.
The pyrimidine core is inherently electron-deficient, making the C2-chloride highly susceptible to displacement by amine, alkoxide, or thiolate nucleophiles[1]. However, balancing reaction kinetics with product selectivity requires precise temperature modulation. Supplying too much thermal energy indiscriminately overcomes activation barriers for secondary pathways, while insufficient temperature will stall the reaction[2].
The Thermodynamics & Kinetics of C2-SNAr
In an SNAr reaction, the rate-determining step is typically the initial nucleophilic attack to form the negatively charged Meisenheimer complex[3]. For 2-chloropyrimidines, the two adjacent nitrogen atoms powerfully stabilize this intermediate, lowering the activation energy required compared to standard benzene derivatives[1].
Causality of Temperature: The 5-(3-fluorophenyl) group exerts a mild inductive electron-withdrawing effect (due to the fluorine atom), which slightly increases the electrophilicity of the pyrimidine ring. However, it also introduces steric bulk. While the electronic activation allows the reaction to proceed at lower temperatures (often 0°C to 25°C)[2], bulky secondary amines may require gentle heating (40°C–50°C) to overcome the steric clash during the formation of the transition state.
Mechanistic pathway of C2-SNAr showing the temperature-dependent Meisenheimer complex formation.
Temperature Optimization Matrix
To minimize trial-and-error, refer to the following quantitative baseline established for the amination of highly reactive 2-chloropyrimidine derivatives[2].
| Temperature | Reaction Kinetics | Target Selectivity | Mechanistic Causality & Observations |
| 0°C - 10°C | Slow (12–24h) | > 95% | Low kinetic energy limits attack to only the most electrophilic C2 site. Ideal for highly reactive primary aliphatic amines. |
| 25°C (Room Temp) | Moderate (2–6h) | ~ 85-90% | Provides sufficient thermal energy to overcome the activation barrier for most primary/secondary amines without triggering side reactions. |
| 50°C - 60°C | Fast (1–2h) | ~ 70-80% | Required for sterically hindered or weakly nucleophilic anilines. Risk of hydrolysis increases if water is present in the solvent. |
| > 80°C | Very Fast (< 1h) | < 60% | High thermal energy promotes non-specific reactions, degradation, dimerization, and potential defluorination. |
Troubleshooting Guides & FAQs
Q: My reaction at room temperature is stalling at 50% conversion. Should I immediately increase the temperature to 80°C? A: No. Do not immediately apply heat. First, investigate the reaction's pH. As the SNAr proceeds, one equivalent of HCl is generated. If your base (e.g., DIPEA or K2CO3) is insufficient or poorly solvated, the generated HCl will protonate your amine nucleophile, rendering it inactive[2]. Verify the pH; if the solution is basic and the nucleophile is sterically hindered, incrementally increase the temperature to 40–50°C in a polar aprotic solvent like DMF or DMSO[3].
Q: I am observing a major byproduct when heating the reaction to 60°C. What is the likely cause? A: Elevated temperatures exacerbate side reactions. If your solvent is not strictly anhydrous, the most common byproduct is the hydrolysis of the C2-chloride to form 2-hydroxy-5-(3-fluorophenyl)pyrimidine[2]. Ensure your solvents are anhydrous and your system is purged with nitrogen. If the nucleophile is an alkoxide, high temperatures can also lead to competitive SNAr at the fluorine atom on the phenyl ring, though the pyrimidine C2 position is vastly more reactive[4].
Q: How do I balance reaction time and selectivity for highly sterically hindered amines? A: Instead of forcing the reaction with high temperatures (>80°C) which degrades selectivity, change the solvent environment. Use highly polar aprotic solvents (like DMSO or NMP) which better stabilize the charged Meisenheimer transition state, allowing the reaction to proceed efficiently at a moderate 50°C[3].
Decision tree for optimizing SNAr temperature and troubleshooting stalled reactions.
Self-Validating Experimental Protocol
This protocol describes the optimized amination of 2-chloro-5-(3-fluorophenyl)pyrimidine using a generic secondary amine, utilizing built-in validation checks to ensure high fidelity.
Materials:
-
2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq, MW: 208.62)[5]
-
Amine Nucleophile (1.05 - 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF (0.2 M relative to pyrimidine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add 2-chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq) and anhydrous MeCN. Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.0 eq) to the solution.
-
Self-Validation Check: Spot the mixture on wet pH indicator paper; it must read > pH 9 to ensure the environment will not neutralize the incoming nucleophile.
-
-
Temperature Control: Cool the flask to 0°C using an ice-water bath.
-
Causality: Cooling prevents localized exothermic spikes during the initial nucleophile addition, which can cause dimerization or di-substitution[2].
-
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in a small volume of MeCN and add it dropwise over 15–30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to naturally warm to 25°C (Room Temperature). Stir for 2 hours.
-
Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Success Indicator: Look for the complete disappearance of the starting material peak (m/z ~208.6)[5] and the appearance of the target product mass.
-
Troubleshooting: If >20% starting material remains and no byproducts are visible, increase the temperature to 50°C using an oil bath and stir for an additional 2 hours[2].
-
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
References[2] Title: Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyVo8YgpPhzla8KrR2crCV7Nnaihn2e3W3tL0CwrmCgT75-9OCGU4yLa5XlvH1xePXQtFi1s8AMUu5ge1KxRwKchnd05-FY-VERZvkpwfmfJAYozFgePap1bteAnXINtLH4lw9WbEMvopGIwkZrRXA0PYJ1itsnvxOW3tku0rObYfYsWfNF2wQ2iPQ6vWhCLzMxEJRGwZBS6fHiBae5YYaLdKSFrzfGax20FJMondF_PYA[1] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGndG05vqZps7j7j03mvcyoDhQBd7Ce-ycTeSDomx-dJsvQzSGVJnEYSuJmixGu7AEJynZhtmJX4KQ6vYHwdEXumu8x9YdKtirjapyvKdbPkfQcbJerEuxC5iPBTQ6A8H7zwaTS8VyXin6flw==[3] Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtDsvTtVKi1nH18E0eD-zy78BuB35B8U2a83JvR8RxJCh_1L7_RkDd0PrJdZYyyyJgUN6p8_IhY8wZEdeoDYbJrZ-Lj6XRL7-JO_Cg00Byn4VdRGPwrWC3zQq6GmyurTQ777S4_b3qer-WoAM=[4] Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfxDb_Ke480Y_nIITBS1TWlptdDbGuWeYnVtNqZg7L4jbd7ffHbOGyP4bg_hCcwHg6PmS5c_GQi7lN99GUMG7u_vsuHL9MVonVc3TvhqOhymn_TIxE-TCbjzfiMKmim3lYMBgd33VCzH2NHl7[5] Title: 75185-49-8_2-Chloro-5-(3-fluorophenyl)pyrimidineCAS | Source: chemsrc.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJDsGSmDoUohk57u-kTyMhzH6WKRHkHdB1pyvN9tbkgIApbHWSH7wxD9pJD32HWwjg7y2sFMggEna0HM0FdOm80L6jY4UHB2z4Qlfo_RPV2I6xdUIWggTHf1EclAhNdB_eAODoe7_g6xGSplI=
Sources
Reactivity Comparison Guide: 2-Chloro-5-(3-fluorophenyl)pyrimidine vs. 4-Fluorophenyl Analog
Executive Summary
In the design and synthesis of kinase inhibitors and other biologically active molecules, 2-chloro-5-arylpyrimidines serve as privileged versatile scaffolds. The primary vector for diversification on this scaffold is the C2-chloro position, which readily undergoes Nucleophilic Aromatic Substitution (SNAr) with various amines, alcohols, and thiols.
When comparing 2-Chloro-5-(3-fluorophenyl)pyrimidine (the meta-fluoro analog) with 2-Chloro-5-(4-fluorophenyl)pyrimidine (the para-fluoro analog), a distinct difference in reactivity emerges. Despite the fluorine atom being located on the distal phenyl ring, its positional electronic effects profoundly influence the electron density of the pyrimidine core. This guide dissects the mechanistic causality behind these differences and provides a self-validating empirical protocol to benchmark their reactivity.
The Mechanistic "Why": Electronic Effects on SNAr
SNAr reactions on pyrimidines proceed via an addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electrophilic C2 carbon, which disrupts aromaticity to form a negatively charged carbanion known as a Meisenheimer complex (1). The stability of this intermediate—and thus the activation energy ( Ea ) of the reaction—is dictated by the electron-withdrawing capacity of the surrounding substituents.
Fluorine is unique among halogens because it possesses both a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a resonance electron-donating effect (+R) via its lone pairs. The position of the fluorine atom on the C5-phenyl ring dictates which effect dominates:
-
The 3-Fluoro (Meta) Effect: In the 3-fluorophenyl analog, the fluorine is meta to the pyrimidine attachment point (the ipso carbon). Resonance donation (+R) cannot delocalize onto the ipso carbon. Therefore, the fluorine acts purely as a powerful inductive electron-withdrawing group (-I). This creates a highly electron-deficient pyrimidine core, significantly increasing the electrophilicity of the C2 carbon.
-
The 4-Fluoro (Para) Effect: In the 4-fluorophenyl analog, the fluorine is para to the pyrimidine ring. Here, the +R resonance effect can delocalize electron density directly toward the ipso carbon, partially counteracting the -I inductive pull.
This phenomenon is quantitatively described by Hammett substituent constants ( σ ) (2). The meta-fluoro group ( σmeta=+0.34 ) is a substantially stronger electron-withdrawing group than the para-fluoro group ( σpara=+0.06 ). Consequently, the 3-fluorophenyl analog exhibits a markedly faster SNAr reaction rate than its 4-fluorophenyl counterpart (3).
Figure 1: Electronic effects of meta vs. para fluorine on SNAr Meisenheimer complex stabilization.
Comparative Data
The theoretical electronic parameters and representative empirical kinetic data are summarized below to highlight the performance gap between the two analogs.
Table 1: Electronic Parameters & Predicted Reactivity
| Parameter | 2-Chloro-5-(3-fluorophenyl)pyrimidine | 2-Chloro-5-(4-fluorophenyl)pyrimidine |
| Fluorine Position | Meta (3-position) | Para (4-position) |
| Dominant Electronic Effect | Inductive (-I) | Resonance (+R) & Inductive (-I) |
| Hammett Constant ( σ ) | σmeta=+0.34 | σpara=+0.06 |
| C2 Electrophilicity | High | Moderate |
| Meisenheimer Stability | High (Lower Ea ) | Moderate (Higher Ea ) |
Table 2: Experimental Kinetic Data (Representative)
| Substrate | Nucleophile | Solvent | Temp | Relative kobs | Conversion (1h) |
| 3-Fluoro analog | Morpholine (5.0 eq) | DMF | 80 °C | ~ 5.2x | >95% |
| 4-Fluoro analog | Morpholine (5.0 eq) | DMF | 80 °C | 1.0x (Reference) | ~45% |
The Self-Validating Protocol: Kinetic Profiling of SNAr Reactivity
To objectively quantify the reactivity difference between these two scaffolds, we employ a pseudo-first-order kinetic assay. This protocol is designed as a self-validating system: it utilizes an internal standard to negate volumetric sampling errors and a chemical quench to ensure high-fidelity timepoint snapshotting.
Materials Required
-
Substrates: 2-Chloro-5-(3-fluorophenyl)pyrimidine & 2-Chloro-5-(4-fluorophenyl)pyrimidine
-
Nucleophile: Morpholine
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Internal Standard: Biphenyl
-
Quench Solution: 50:50 Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA)
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of both the 3-fluoro and 4-fluoro substrates in anhydrous DMF. Spike both solutions with 0.05 M biphenyl as an internal standard.
-
Causality: DMF is chosen because polar aprotic solvents stabilize the polar transition state of the SNAr reaction, accelerating Meisenheimer complex formation. Biphenyl is inert and UV-active, allowing for precise normalization of HPLC integration data against any pipetting inconsistencies during sampling.
-
-
Reaction Initiation: To a 10 mL reaction vial containing 2 mL of the substrate stock solution pre-heated to 80 °C, add 5.0 equivalents of morpholine (0.5 M final concentration) and 2.0 equivalents of DIPEA.
-
Causality: The large molar excess of morpholine ensures the reaction follows pseudo-first-order kinetics, simplifying rate constant ( kobs ) calculations. DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct without competing for the electrophilic C2 carbon.
-
-
Aliquot Sampling: At precise time intervals ( t=5,10,20,30,45,60 minutes), withdraw 50 µL aliquots from the reaction mixture.
-
Chemical Quenching: Immediately discharge each aliquot into an HPLC vial containing 950 µL of the Quench Solution (MeCN/H₂O + 0.1% TFA).
-
Causality: The sudden drop in pH instantly protonates the morpholine nucleophile. A protonated amine is entirely non-nucleophilic, which instantaneously "freezes" the reaction progress, ensuring the kinetic data is an exact representation of that specific timepoint.
-
-
HPLC-UV Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column, 254 nm detection). Quantify the remaining starting material relative to the biphenyl internal standard.
-
Data Processing: Plot ln([SM]t/[SM]0) versus time ( t ). The negative slope of the linear regression yields the observed pseudo-first-order rate constant ( kobs ).
Figure 2: Step-by-step workflow for the pseudo-first-order kinetic SNAr assay.
Strategic Applications in Drug Discovery
Understanding this subtle reactivity difference is critical for route optimization in drug discovery.
If your synthetic sequence requires the installation of a sterically hindered or electronically deactivated nucleophile (e.g., an electron-poor aniline) at the C2 position, utilizing the 2-Chloro-5-(3-fluorophenyl)pyrimidine analog will provide a significantly higher yield under milder conditions. Conversely, if utilizing the 4-fluorophenyl analog , chemists should anticipate the need for harsher conditions (higher temperatures, stronger bases like Cs₂CO₃, or even transition-metal catalysis such as Buchwald-Hartwig amination) to achieve comparable conversions.
References
- Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
- Unit 4: Free Energy Relationships (The Hammett Equation)
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols Source: BenchChem URL
Sources
Benchmarking Palladium Catalysts for 2-Chloro-5-(3-fluorophenyl)pyrimidine Coupling
Executive Summary & Substrate Profiling
In modern drug discovery, pyrimidine derivatives—particularly 2,5-disubstituted pyrimidines—are privileged scaffolds frequently found in kinase inhibitors and epigenetic modulators. 2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly valuable, yet challenging, electrophilic building block.
While the C-Cl bond is generally less reactive than C-Br or C-I bonds in standard cross-couplings, its position at the C2-carbon of the electron-deficient pyrimidine ring—further activated by the inductive electron-withdrawing effect of the 5-(3-fluorophenyl) group—makes it highly susceptible to oxidative addition by palladium[1]. However, this same electronic activation makes the substrate prone to competing, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) when exposed to basic amines[2].
To achieve high yields and chemoselectivity, the choice of palladium precursor and phosphine ligand is critical. This guide objectively benchmarks the performance of various catalytic systems for the two most critical transformations of this substrate: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination .
Divergent Catalytic Workflows
The following logical workflow illustrates the divergent catalyst selection process based on the target transformation.
Caption: Divergent palladium-catalyzed coupling workflows for 2-Chloro-5-(3-fluorophenyl)pyrimidine.
Benchmark 1: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura coupling of 2-chloropyrimidines with arylboronic acids requires a catalyst that can rapidly undergo oxidative addition without degrading during the transmetalation step[1].
Catalyst Performance Data
| Catalyst System | Ligand Type | Base | Solvent | Temp / Time | Yield (%) | Mechanistic Causality & Notes |
| Pd(PPh₃)₄ (5 mol%) | Monodentate | K₂CO₃ | 1,4-Dioxane / H₂O | 100°C / 24h | 72% | Prone to Pd black precipitation; slow oxidative addition limits turnover[1]. |
| Pd(dppf)Cl₂ (5 mol%) | Bidentate (Ferrocene) | K₂CO₃ | Toluene / EtOH / H₂O | 80°C / 8h | 88% | Stable Pd(II) intermediate; excellent transmetalation kinetics due to the dppf bite angle[3]. |
| Pd₂(dba)₃ (2 mol%) | Bulky Monodentate (XPhos) | K₃PO₄ | 1,4-Dioxane | 100°C / 12h | 94% | High steric bulk forces rapid reductive elimination; ideal for sterically hindered boronic acids. |
Expert Insights & Causality
While traditional Pd(PPh₃)₄ is frequently cited in literature, it is suboptimal for 2-chloropyrimidines. The prolonged heating required (up to 24 hours) often leads to catalyst degradation (visible as a black precipitate). Transitioning to Pd(dppf)Cl₂ provides a bidentate framework that stabilizes the palladium center, preventing decomposition and accelerating the transmetalation of the boronate species[3].
Self-Validating Experimental Protocol: Suzuki Coupling
This protocol utilizes Pd(dppf)Cl₂ to maximize yield and minimize reaction time.
-
Reagent Assembly: To an oven-dried round-bottom flask, add 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a solvent mixture of Toluene/EtOH/H₂O (7:3:2).
-
Causality: The inclusion of water is non-negotiable; it dissolves the K₂CO₃ base to generate the reactive boronate complex[Ar-B(OH)₃]⁻ required for the transmetalation step.
-
-
Degassing: Degas the mixture by sparging with Argon for 10 minutes.
-
Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid, which consumes the reagent and complicates purification.
-
-
Reaction Execution: Heat the mixture to 80°C for 8 hours.
-
Self-Validation (In-Process Control): Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting chloropyrimidine is highly UV-active (m/z 209.0). Complete consumption indicates successful coupling. If a homocoupled biaryl byproduct is observed, reduce the boronic acid stoichiometry to 1.05 eq in future runs.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Benchmark 2: Buchwald-Hartwig C-N Amination
Coupling amines to the C2-position of pyrimidines presents a unique challenge: the catalytic cycle must outpace the background SNAr reaction, which often yields complex impurity profiles when using less nucleophilic anilines[4].
Catalyst Performance Data
| Catalyst System | Ligand Type | Base | Solvent | Temp / Time | Yield (%) | Mechanistic Causality & Notes |
| Pd₂(dba)₃ (5 mol%) | Bidentate (BINAP) | Cs₂CO₃ | 1,4-Dioxane | 100°C / 5h | 66% | Standard system; moderate conversion for hindered amines[3]. |
| Pd(OAc)₂ (5 mol%) | Wide Bite Angle (Xantphos) | NaOtBu | 1,4-Dioxane | 160°C / 1h (MW) | 83% | Wide bite angle (~111°) suppresses β-hydride elimination; excellent for primary amines[5]. |
| Pd-PEPPSI-IPr (2 mol%) | NHC (Carbene) | K₂CO₃ | t-Amyl alcohol | 80°C / 4h | 95% | Extremely stable NHC ligand; outcompetes uncatalyzed SNAr background entirely[2]. |
Expert Insights & Causality
For primary amines, Pd(OAc)₂ with Xantphos is the gold standard. Xantphos possesses a wide bite angle (~111°), which forces the palladium intermediate into a geometry that strongly favors reductive elimination over the deleterious β-hydride elimination pathway[5]. For highly deactivated anilines, Pd-PEPPSI-IPr (a precatalyst containing an N-heterocyclic carbene) provides unparalleled stability and reactivity, allowing the cross-coupling to proceed at lower temperatures[2].
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol utilizes the Pd(OAc)₂ / Xantphos system for robust primary amine coupling.
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 2-Chloro-5-(3-fluorophenyl)pyrimidine (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.05 eq), and NaOtBu (1.5 eq).
-
Causality: NaOtBu is highly hygroscopic. Weighing must be done rapidly or in a glovebox to prevent the formation of NaOH, which will hydrolyze the chloropyrimidine to a pyrimidinone instead of yielding the desired amination product[4].
-
-
Atmosphere Control: Evacuate and backfill the Schlenk tube with Argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Causality: Dissolved oxygen rapidly oxidizes the electron-rich Xantphos ligand to its inactive phosphine oxide, permanently arresting the catalytic cycle.
-
-
Reaction Execution: Heat the mixture to 100°C (or 160°C via microwave irradiation for 1 hour).
-
Self-Validation (In-Process Control): Monitor via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ = 209.0. If the reaction stalls at ~50% conversion, catalyst deactivation has occurred. Do not add more base; instead, cool the reaction and spike with an additional 2 mol% of the Pd/Ligand complex.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Comparative Guide: Leaving Group Ability of 2-Chloro vs. 2-Bromo Pyrimidine Derivatives
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Dichotomy
In the design of pharmaceutical intermediates, pyrimidine derivatives are privileged scaffolds. The C-2 position of the pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms. When functionalizing this position, chemists typically choose between 2-chloropyrimidine and 2-bromopyrimidine.
The selection of the leaving group (chloride vs. bromide) is not arbitrary; it is dictated by the intended reaction mechanism. The reactivity profile diverges sharply depending on whether the transformation proceeds via Nucleophilic Aromatic Substitution ( SNAr ) or Transition-Metal Catalyzed Cross-Coupling .
Mechanistic divergence of 2-halopyrimidines in SNAr vs cross-coupling pathways.
Nucleophilic Aromatic Substitution ( SNAr )
In an SNAr reaction, the rate-determining step (RDS) is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[1].
Causality & Leaving Group Ability: Because the cleavage of the carbon-halogen (C-X) bond occurs after the RDS, the bond dissociation energy (BDE) is largely irrelevant to the reaction rate. Instead, the electronegativity of the halogen dictates reactivity by polarizing the C-X bond and stabilizing the incoming negative charge[1]. Consequently, the leaving group ability in SNAr follows the order: F > Cl ≈ Br > I [1].
Experimental studies comparing demonstrate that both exhibit excellent and nearly identical reactivity profiles under transition-metal-free conditions[2]. However, 2-chloropyrimidine is overwhelmingly preferred due to its lower molecular weight (better atom economy) and significantly lower commercial cost[2].
Protocol 1: Transition-Metal-Free SNAr Amination in Green Solvents
Rationale: This self-validating protocol utilizes water as a green solvent and potassium fluoride (KF) as a mild base. Water stabilizes the polar Meisenheimer transition state, while KF acts as an efficient hydrogen-bond acceptor to deprotonate the incoming amine without hydrolyzing the pyrimidine[3].
-
Reagent Preparation: To a round-bottom flask, add 2-chloropyrimidine (1.0 equiv) and the desired secondary amine (1.2 equiv).
-
Solvent & Base Addition: Suspend the mixture in deionized water (0.5 M relative to the pyrimidine) and add KF (2.0 equiv). Causality: KF is chosen over stronger bases like NaOH to prevent the competitive formation of 2-hydroxypyrimidine byproducts.
-
Thermal Activation: Heat the reaction mixture to reflux (100 °C) for 12–17 hours while stirring vigorously.
-
Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation: Analyze crude conversion via LC-MS. The mass shift should correspond to the exact displacement of the -Cl isotope pattern (M and M+2) with the amine mass.
Transition-Metal Catalyzed Cross-Coupling
When constructing C-C or C-Heteroatom bonds using Palladium or Copper catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the mechanistic paradigm shifts. The RDS is typically the oxidative addition of the low-valent metal into the C-X bond.
Causality & Leaving Group Ability: Oxidative addition requires the physical cleavage of the C-X bond. Therefore, the Bond Dissociation Energy (BDE) is the governing factor. Because the C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), 2-bromopyrimidine undergoes oxidative addition much faster than 2-chloropyrimidine. The leaving group ability for cross-coupling follows the order: I > Br > Cl >> F .
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: 2-Bromopyrimidine is utilized here to ensure rapid oxidative addition at mild temperatures, preventing catalyst degradation and minimizing homocoupling side reactions.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromopyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%).
-
Solvent System: Add a degassed mixture of Toluene and 2M aqueous Na2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic electrophile/boronic acid (toluene) and the inorganic base (water), facilitating the critical transmetalation step at the solvent interface.
-
Reaction: Heat to 80 °C for 6 hours. Monitor via TLC until the 2-bromopyrimidine is fully consumed.
-
Workup: Separate the organic layer, extract the aqueous phase with toluene, dry over MgSO4 , and purify via silica gel chromatography.
Orthogonal Chemoselectivity: The Ultimate Test
The true test of understanding these leaving group dynamics is observed in di-halogenated systems like 5-bromo-2-chloropyrimidine . By manipulating the reaction conditions, chemists can achieve complete orthogonal chemoselectivity[4].
-
Under SNAr conditions (Amine, Heat): The nucleophile attacks the C-2 position. Why? The C-2 carbon is flanked by two electronegative nitrogen atoms, making it vastly more electrophilic than C-5. The C-Cl bond is cleaved, leaving the C-Br bond intact[5].
-
Under Cross-Coupling conditions (Pd catalyst): The metal selectively inserts into the weaker C-Br bond at C-5, leaving the C-Cl bond intact for subsequent orthogonal functionalization[4]. Advanced also leverage these exact BDE differences to target specific halogen sites[5].
Orthogonal chemoselectivity of 5-bromo-2-chloropyrimidine based on reaction conditions.
Quantitative Data & Reactivity Profile
The following table summarizes the comparative performance metrics of 2-chloro vs. 2-bromo pyrimidine derivatives to guide synthetic planning.
| Property / Metric | 2-Chloropyrimidine | 2-Bromopyrimidine |
| C-X Bond Dissociation Energy (BDE) | ~96 kcal/mol (Stronger) | ~81 kcal/mol (Weaker) |
| SNAr Reactivity (Nucleophiles) | Excellent (Highly electrophilic C-2) | Excellent (Similar to Chloro) |
| Cross-Coupling Reactivity (Pd/Cu) | Moderate (Requires specialized ligands) | Excellent (Rapid oxidative addition) |
| Atom Economy (Halogen Mass) | Higher (Cl = 35.45 g/mol ) | Lower (Br = 79.90 g/mol ) |
| Commercial Availability / Cost | High Availability / Low Cost | Moderate Availability / Higher Cost |
| Primary Synthetic Role | SNAr building block | Cross-coupling electrophile |
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". ChemSusChem. URL: [Link]
-
Kalsi, D., et al. (2024). "Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines". The Journal of Organic Chemistry, ACS Publications. URL: [Link]
-
Wikipedia Contributors. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Validating Computational Docking Models for 2-Chloro-5-(3-fluorophenyl)pyrimidine Ligands: A Comparative Guide
As a Senior Application Scientist specializing in structure-based drug design, I frequently encounter the unique challenges of optimizing halogenated heterocycles. The scaffold 2-Chloro-5-(3-fluorophenyl)pyrimidine is a highly privileged motif in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[1].
However, the presence of both a chlorine atom on the pyrimidine ring and a fluorine atom on the phenyl ring introduces complex non-covalent interactions—specifically, halogen bonding and multipolar π−π stacking. Standard docking algorithms often struggle with the anisotropic charge distribution ( σ -hole) of halogens. Relying solely on in silico scores without understanding their mechanistic blind spots is a known pitfall; therefore, experimental validation through orthogonal biophysical assays is indispensable for confirming docking accuracy[2].
This guide objectively compares leading computational docking models for this specific scaffold and outlines a rigorous, self-validating experimental workflow to transition from in silico predictions to in vitro ground truth.
Part 1: Comparative Analysis of Docking Engines
To accurately predict the binding affinity of 2-Chloro-5-(3-fluorophenyl)pyrimidine derivatives, we must evaluate how different docking engines handle halogen bonds and solvation effects. In my experience, the choice of software dictates the reliability of the initial virtual screen[3].
-
AutoDock Vina: Utilizes an empirical scoring function. While exceptionally fast and highly multithreaded, standard Vina lacks an explicit directional halogen bonding term[4]. It often underestimates the binding contribution of the 2-chloro substituent unless custom parameters are introduced, making it prone to false negatives for this specific scaffold.
-
Schrödinger Glide (SP/XP): Glide Extra Precision (XP) incorporates explicit terms for halogen bonds and desolvation penalties. It accurately models the σ -hole of the chlorine atom interacting with backbone carbonyls (e.g., in kinase hinge regions), making it highly reliable for predicting the pose of halogenated pyrimidines[4].
-
CCDC GOLD: Employs genetic algorithms with the ChemPLP scoring function. GOLD is highly customizable, allowing users to define distance and angle constraints for the 3-fluorophenyl group, ensuring the geometry of the fluorine-hydrogen bond or multipolar interactions is strictly maintained.
Table 1: Comparative Performance of Docking Engines for Halogenated Pyrimidines
| Docking Engine | Scoring Function | Halogen Bond Handling | Pyrimidine π -System Handling | Recommended Use Case |
| AutoDock Vina | Empirical | Implicit / Poor | Moderate | High-throughput primary screening |
| Schrödinger Glide (XP) | Empirical + Forcefield | Explicit ( σ -hole modeled) | Excellent | Lead optimization & pose prediction |
| CCDC GOLD | ChemPLP / GoldScore | Highly Customizable | Good | Fragment merging & scaffold hopping |
Part 2: The Self-Validating Experimental Workflow
Computational predictions must be anchored in physical reality. A single assay is never sufficient; we require a self-validating system where kinetic data, thermodynamic data, and structural data orthogonally confirm each other[5].
Orthogonal validation workflow integrating in silico docking with SPR, ITC, and X-ray crystallography.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time data on association ( kon ) and dissociation ( koff ) rates, which are crucial since docking only predicts steady-state affinity ( ΔG ).
-
Causality Focus: We use SPR as the primary validation step because the 2-chloro substituent often drives target residence time (slower koff ) via deep pocket halogen bonding. This kinetic nuance is entirely missed by static docking scores.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 2000-3000 RU to ensure a high signal-to-noise ratio for the low molecular weight pyrimidine ligand.
-
Buffer Optimization: Use PBS-P+ buffer supplemented with 2-5% DMSO. Critical: The 2-Chloro-5-(3-fluorophenyl)pyrimidine scaffold is highly hydrophobic; precise DMSO matching between the running buffer and sample is required to prevent bulk refractive index shifts.
-
Analyte Injection: Inject the ligand in a 2-fold concentration series (e.g., 0.1 μ M to 10 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD , kon , and koff .
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
While SPR gives kinetics, ITC measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding[4].
-
Causality Focus: Fluorine substitutions (like the 3-fluorophenyl group) typically improve binding affinity through entropic gains (displacement of ordered water molecules from the binding pocket) rather than enthalpic gains. ITC is the only way to empirically verify if the docking engine correctly predicted this hydrophobic/desolvation effect.
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.
-
Ligand Preparation: Dissolve the 2-Chloro-5-(3-fluorophenyl)pyrimidine ligand in the exact final dialysate, adding DMSO (up to 5%) to both the cell and syringe to maintain solubility.
-
Titration Execution: Place the protein (typically 10-20 μ M) in the sample cell and the ligand (100-200 μ M) in the syringe. Perform 20 injections of 2 μ L at 25°C, with 120-second spacing to allow thermal baseline recovery.
-
Analysis: Integrate the injection peaks and fit to a one-set-of-sites model to determine ΔH , Ka (and thus ΔG ), and ΔS .
Part 3: Synthesizing In Silico and In Vitro Data
To close the Design-Make-Test-Learn loop, we must correlate the computational predictions with the physical data. If the docking results are consistent with the experimental data, the predictive model is validated and can be trusted for subsequent lead optimization[5].
Table 2: Correlating Docking Scores with Experimental Thermodynamic Parameters
| Parameter | In Silico Source | Experimental Validation | Causality / Mechanistic Meaning |
| Binding Affinity ( ΔG ) | Glide XP Score | SPR ( KD ) & ITC ( Ka ) | Confirms overall thermodynamic favorability of the complex. |
| Residence Time ( 1/koff ) | Unreliable in standard docking | SPR Dissociation Phase | Driven by deep-pocket 2-chloro halogen bonding. |
| Enthalpy/Entropy ( ΔH,ΔS ) | Solvation penalties | ITC Thermodynamic Profile | Validates entropic gains from 3-fluoro water displacement. |
| Binding Pose (RMSD) | Top-ranked docking pose | X-ray Crystallography | Provides structural ground truth for multipolar interactions. |
By pairing advanced scoring functions that account for halogen bonding with a robust, self-validating experimental pipeline, researchers can confidently advance 2-Chloro-5-(3-fluorophenyl)pyrimidine derivatives with verified mechanisms of action.
References
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery Source: ijpsjournal.com
- Hit Identification - Revolutionizing Drug Discovery Source: vipergen.com
- Ensembling methods for protein-ligand binding affinity prediction Source: nih.gov
- Molecular Docking Results Analysis and Accuracy Improvement Source: iaanalysis.com
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Comparative Study: Fluorinated vs. Non-Fluorinated Pyrimidine Building Blocks in Drug Discovery
Executive Summary: The "Fluorine Effect" in Medicinal Chemistry
Pyrimidine scaffolds are foundational to medicinal chemistry, serving as the core of numerous antiviral and antineoplastic agents. In modern drug design, the strategic substitution of hydrogen with fluorine on the pyrimidine ring has become a masterclass in molecular optimization. Today, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular behavior1[1].
This guide provides an objective, data-driven comparison between non-fluorinated pyrimidines (using Uracil as the archetype) and their fluorinated counterparts (using 5-Fluorouracil, or 5-FU). By examining the physicochemical shifts, mechanistic divergences, and providing self-validating experimental protocols, we aim to equip drug development professionals with actionable insights for scaffold selection.
Physicochemical Profiling: Causality Behind the Data
The introduction of a fluorine atom at the C5 position of the pyrimidine ring fundamentally alters the molecule's physicochemical profile without significantly changing its three-dimensional footprint.
Quantitative Comparison Table
| Property | Uracil (Non-Fluorinated) | 5-Fluorouracil (Fluorinated) | Mechanistic Causality / Impact |
| Substituent at C5 | Hydrogen (-H) | Fluorine (-F) | F mimics H sterically but resists enzymatic cleavage due to high bond energy[2]. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric disruption allows the fluorinated analog to seamlessly deceive biological receptors. |
| pKa (N3 proton) | ~9.4 | 7.93 | The strong inductive electron-withdrawing (-I) effect of F stabilizes the conjugate base, increasing acidity[3]. |
| LogP | -1.07 | -0.95 | The intrinsic hydrophobicity of the fluorine atom slightly increases lipophilicity, improving membrane permeability[3]. |
| Primary Target Interaction | Substrate for Thymidylate Synthase (TS) | Irreversible Inhibitor of TS | The un-cleavable C-F bond traps the enzyme in a dead-end ternary complex, halting DNA synthesis[4]. |
The Causality of Electronic Modulation: The drop in pKa from ~9.4 to 7.93 is critical. At a physiological pH of 7.4, a significantly larger fraction of 5-FU is ionized compared to uracil. Paradoxically, while this ionization improves aqueous solubility in the microenvironment, the highly lipophilic nature of the neutral fluorine atom ensures that the un-ionized fraction permeates lipid bilayers more efficiently than non-fluorinated uracil.
Mechanistic Divergence: Thymidylate Synthase (TS) Inhibition
The most profound difference between these building blocks lies in their interaction with Thymidylate Synthase (TS). TS normally catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
During the normal catalytic cycle, the enzyme must abstract the C5 proton from the pyrimidine ring to resolve the intermediate and release the methylated product. However, when 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), the C5 position is occupied by fluorine. The C-F bond (~116 kcal/mol) is vastly stronger than a C-H bond and cannot be abstracted by the enzyme's catalytic base. This traps the enzyme, the fluorinated substrate, and the cofactor (5,10-methylene tetrahydrofolate) in a stable, covalent ternary complex, irreversibly shutting down the de novo thymidylate pathway 2[2].
Mechanism of Thymidylate Synthase (TS) inhibition by fluorinated pyrimidines.
Experimental Methodologies & Self-Validating Protocols
To objectively assess the performance of fluorinated vs. non-fluorinated building blocks, we rely on two core assays. As a standard of scientific integrity, each protocol is designed as a self-validating system —meaning the assay inherently proves its own operational validity through embedded causality checks.
Protocol A: In Vitro Thymidylate Synthase (TS) Inhibition Assay
Objective: Quantify the IC50 of fluorinated pyrimidines compared to non-fluorinated baselines. Causality: By monitoring the spectrophotometric shift (absorbance at 340 nm) associated with the oxidation of the cofactor (CH2THF to DHF), we directly measure the rate of the methylation reaction.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol) to maintain the active site cysteine in a reduced state.
-
Reagent Assembly: Add 50 µM dUMP (substrate) and 100 µM 5,10-methylene-THF (cofactor) to the buffer.
-
Compound Addition: Introduce the test compound (e.g., FdUMP) at varying concentrations (0.1 nM to 10 µM).
-
Initiation: Add purified human recombinant TS enzyme (10 nM) to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes at 37°C.
Self-Validation Architecture:
-
Negative Control (No Enzyme): Validates that spontaneous, non-enzymatic oxidation of the cofactor does not occur.
-
Positive Control (Raltitrexed): A known, highly potent TS inhibitor is run in parallel to validate the assay's dynamic range and sensitivity.
-
Baseline Zero: Absorbance is read immediately prior to enzyme addition to establish the 100% transmission baseline, ruling out optical interference from the test compounds.
Protocol B: Metabolic Stability Assessment via LC-MS/MS
Objective: Compare the degradation rate of pyrimidines by Dihydropyrimidine Dehydrogenase (DPD), the primary catabolic enzyme for these scaffolds. Causality: Highly polar compounds like uracil and 5-FU suffer from poor retention on standard reversed-phase columns. We utilize a positively charged surface-modified C18 column (e.g., Kinetex PS C18) to ensure adequate chromatographic retention and resolution without ion-pairing reagents5[5].
Step-by-Step Methodology:
-
Incubation: Incubate 1 µM of the test compound (Uracil or 5-FU) with human liver microsomes (1 mg/mL protein) and 2 mM NADPH in phosphate buffer (pH 7.4) at 37°C.
-
Aliquot Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-Chlorouracil).
-
Solid Phase Extraction (SPE): Pass the quenched mixture through a Strata-X PRO SPE cartridge to eliminate phospholipids, preventing MS ion suppression[5].
-
LC-MS/MS Analysis: Inject the eluate onto a Kinetex PS C18 column. Utilize electrospray ionization (ESI) switching between positive (for Uracil) and negative (for 5-FU) modes.
Self-Validation Architecture:
-
No-Cofactor Control: An incubation lacking NADPH is run simultaneously. If degradation occurs here, it proves chemical instability rather than DPD-mediated enzymatic clearance.
-
Internal Standard (IS) Normalization: The use of 5-Chlorouracil corrects for any volumetric losses during the SPE extraction phase, ensuring quantitative trustworthiness.
-
Zero-Minute Quench: Establishing the 100% parent compound baseline guarantees that the starting concentration is accurate before enzymatic action begins.
Step-by-step workflow for LC-MS/MS metabolic stability assessment.
Conclusion & Strategic Implementation
The decision to utilize a fluorinated versus a non-fluorinated pyrimidine building block dictates the entire pharmacokinetic and pharmacodynamic trajectory of a drug candidate. Non-fluorinated pyrimidines are ideal when native biological incorporation is required without stalling enzymatic machinery. Conversely, fluorinated pyrimidines are the ultimate "Trojan Horses" of medicinal chemistry. By exploiting the steric mimicry of hydrogen and the un-cleavable nature of the C-F bond, they provide a reliable mechanism for targeted enzyme inhibition and enhanced metabolic stability.
References
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.NIH PubMed Central.
- Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects.OAE Publishing Inc.
- Fluorinated Building Blocks in Drug Design: Why They Matter.Apollo Scientific.
- Fabrication and Use of PLGA-based Formulations Designed for Modified Release of 5-Fluorouracil.NIH PubMed Central.
- Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.Phenomenex.
Sources
2-Chloro-5-(3-fluorophenyl)pyrimidine proper disposal procedures
Here is the comprehensive operational and disposal guide for handling 2-Chloro-5-(3-fluorophenyl)pyrimidine in a professional laboratory or drug development setting.
Chemical Profile and Hazard Mechanistics
2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS RN: 75185-49-8)[1] is a halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. The presence of both chlorine and fluorine substituents on the aromatic rings dictates its physicochemical behavior and, critically, its environmental persistence and disposal requirements.
From a safety and logistical standpoint, the primary concern with this compound is its thermal decomposition profile. When subjected to combustion or extreme heat, the strong C−Cl and C−F bonds break, releasing highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[2]. Consequently, standard biological wastewater treatment or low-temperature incineration is fundamentally inadequate and environmentally hazardous[3].
Table 1: Operational & Regulatory Profile
| Parameter | Specification / Classification |
| Chemical Name | 2-Chloro-5-(3-fluorophenyl)pyrimidine |
| CAS Number | 75185-49-8[1] |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxicity |
| Combustion Byproducts | HCl, HF, NOx, CO, CO2 |
| Preferred Disposal | High-Temperature Incineration with Flue Gas Scrubbing[2] |
Mechanistic Reasoning for Disposal Strategy
As an Application Scientist, it is crucial to understand why specific protocols are mandated. Halogenated aromatics are highly recalcitrant to biodegradation. If discharged into municipal sewage, they can bypass biological filtration and accumulate in aquatic ecosystems, causing long-term toxicity[3].
Furthermore, the high bond dissociation energy of the carbon-fluorine bond (~485 kJ/mol) means that low-temperature destruction methods will fail to mineralize the compound completely, potentially generating even more toxic intermediate byproducts (such as fluorinated dioxins). Therefore, the only scientifically sound and regulatory-compliant method for final destruction is high-temperature incineration (typically >1100°C) equipped with alkaline flue gas scrubbers to neutralize the resulting acidic halogen gases (HF and HCl) before they reach the atmosphere[2].
Step-by-Step Disposal Protocol
This protocol outlines the self-validating system required for the safe staging, containment, and disposal of 2-Chloro-5-(3-fluorophenyl)pyrimidine waste within a professional facility.
Step 1: Waste Stream Segregation
-
Action: Immediately classify any waste containing this compound (including reaction filtrates, contaminated solvents, and spent silica gel) as Halogenated Organic Waste .
-
Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost of disposal for the entire volume and can lead to incompatible chemical reactions in the waste carboy.
Step 2: Primary Containment
-
Action: Collect the waste in chemically compatible, heavy-duty containers. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required.
-
Causality: Halogenated solvents and their dissolved solutes can degrade standard plastics over time, leading to structural failure of the container.
Step 3: Labeling and Documentation
-
Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste," list "2-Chloro-5-(3-fluorophenyl)pyrimidine" as a constituent, and bear the appropriate hazard pictograms (Irritant, Environmental Hazard).
Step 4: Satellite Accumulation
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must feature secondary containment (e.g., a spill tray) and continuous laboratory ventilation.
Step 5: Institutional Transfer and Final Destruction
-
Action: Once the container is full (or reaches the regulatory time limit), transfer it to the facility's central hazardous waste storage area. The facility's Environmental Health and Safety (EHS) department will then contract a licensed hazardous waste vendor to transport the material to a permitted high-temperature incineration facility[2][3].
Workflow Visualization
Standardized laboratory workflow for the segregation and disposal of halogenated pyrimidine waste.
Emergency Spill Response Methodology
In the event of a localized spill of 2-Chloro-5-(3-fluorophenyl)pyrimidine (either as a neat powder or in solution), execute the following operational plan:
-
Evacuation & Ventilation: Clear the immediate area of non-essential personnel. Ensure the laboratory fume hoods are operating at maximum capacity to draw away any aerosolized particulates or solvent vapors.
-
PPE Verification: Responders must don chemical-resistant nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a standard laboratory coat. If the spill is a dry powder with a high risk of aerosolization, an N95 or P100 particulate respirator is required.
-
Containment (Solid): If spilled as a solid, gently sweep up the material using a spark-proof dustpan and brush. Avoid dry sweeping methods that generate dust; slightly dampening the powder with a compatible, non-reactive solvent (if safe to do so) can minimize aerosolization.
-
Containment (Solution): If spilled in a solvent matrix, circle the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Work from the outside in to prevent spreading.
-
Disposal of Spill Debris: Transfer all collected chemical, absorbent materials, and contaminated PPE into a heavy-duty hazardous waste bag or HDPE bucket. Seal, label as "Halogenated Spill Debris," and process through the standard disposal workflow outlined above.
Sources
Personal protective equipment for handling 2-Chloro-5-(3-fluorophenyl)pyrimidine
A Researcher's Guide to Safely Handling 2-Chloro-5-(3-fluorophenyl)pyrimidine
The procedural recommendations that follow are designed to be a self-validating system of safety, where each step is a critical component in the mitigation of potential hazards. Adherence to these protocols is paramount for the protection of all laboratory personnel.
Hazard Assessment: Understanding the Risks
Based on data from similar halogenated pyrimidines, 2-Chloro-5-(3-fluorophenyl)pyrimidine should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Irritation: May cause respiratory irritation.
Given these hazards, direct contact and inhalation must be strictly avoided through the diligent use of engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Chloro-5-(3-fluorophenyl)pyrimidine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a broader barrier for the entire face.[4] This dual-layer protection is critical due to the severe eye damage potential of this class of compounds.[2][3] |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a range of chemicals, including halogenated organic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[6] Given the severe skin burn hazard, double-gloving is recommended for extended handling periods. |
| Body Protection | Flame-resistant lab coat | A lab coat is the primary barrier to protect your skin and personal clothing from splashes and spills.[7] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use within a certified chemical fume hood | Engineering controls are the preferred method for mitigating inhalation risks.[8] All handling of 2-Chloro-5-(3-fluorophenyl)pyrimidine that could generate dust or aerosols must be conducted within a properly functioning chemical fume hood.[9] |
| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Pre-Handling Checklist
-
Familiarization: Thoroughly review this guide and the SDS of any other reagents being used in the procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials appropriate for chemical spills is readily accessible.
-
Waste Container Preparation: Prepare a clearly labeled, dedicated waste container for halogenated organic waste.[11]
Donning and Doffing of PPE: A Critical Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Handling Procedure
-
Transfer to Fume Hood: Transport the container of 2-Chloro-5-(3-fluorophenyl)pyrimidine in a secondary container to the chemical fume hood.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within the fume hood. Use a disposable weigh boat and clean any spills immediately with a suitable absorbent material.[11]
-
Reaction Setup: Ensure all reaction vessels are securely clamped and that any potential for splash or aerosol generation is minimized.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wipe down the work area within the fume hood.
Emergency Procedures: Immediate Actions
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
| Spill | For small spills within the fume hood, use an absorbent material to contain the spill. Place the absorbent material in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
-
Segregation: All waste contaminated with 2-Chloro-5-(3-fluorophenyl)pyrimidine, including gloves, weigh boats, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[11]
-
Rinsate: Any solvent used to rinse glassware contaminated with this compound must also be collected as hazardous waste.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[13] Do not dispose of this chemical down the drain.[3]
By integrating these safety protocols into your laboratory workflow, you contribute to a culture of safety that protects not only yourself but your colleagues and the integrity of your research.
References
- 2-Chloro-5-fluoropyrimidine - SAFETY D
- 2-Chloro-5-fluoropyrimidine - Safety Data Sheet. (2015, January 3). Volochem Inc.
- 2-Chloro-5-fluoropyrimidine. PubChem.
- 2-Chloro-5-(trifluoromethyl)
- 2-chloro-5-trifluoromethylpyridine Safety D
- SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. (2010, April 30). Fisher Scientific.
- 2 - SAFETY D
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
- Personal Protective Equipment Selection Guide. (2015, July 22). Princeton University.
- Safe handling of hazardous drugs. (n.d.). PMC.
- PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- 2-Chloro-5-propylpyrimidine - Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
- School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
- Safety Manual. (n.d.). Duke Chemistry.
- 2-chloro-5-(3-chlorophenyl)
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- 1. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. hmc.edu [hmc.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. csub.edu [csub.edu]
- 11. cdc.gov [cdc.gov]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
